(E)-3-(6-Aminopyridin-3-yl)acrylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFOZFRTWRSLT-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid for Researchers and Drug Development Professionals
Introduction: (E)-3-(6-Aminopyridin-3-yl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and an acrylic acid moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the aminopyridine core suggests potential interactions with various biological targets, while the acrylic acid portion offers a reactive handle for further chemical modifications and covalent interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis methodologies, and potential biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from analogous compounds. The following table summarizes these key characteristics.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₂O₂ | - |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 167837-43-6 | |
| Appearance | Solid | |
| Melting Point | Not available (predicted to be >200 °C) | Prediction |
| Boiling Point | 416.2 ± 35.0 °C (Predicted for a similar isomer) | Analogy |
| Density | 1.361 ± 0.06 g/cm³ (Predicted for a similar isomer) | Analogy |
| pKa (acidic) | ~4-5 (Predicted for the carboxylic acid) | Prediction[1] |
| pKa (basic) | ~5-6 (Predicted for the pyridine nitrogen) | Prediction[1] |
| Solubility | Sparingly soluble in water; likely soluble in DMSO and methanol. | Prediction |
Spectral Data (Predicted and Analogous)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The following table outlines the predicted chemical shifts (δ) in ppm for this compound, based on the known data for (E)-3-(pyridin-3-yl)acrylic acid and general substituent effects.[2][3]
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H (α-vinylic) | 6.3 - 6.6 | C (Carboxyl) | 168 - 172 |
| H (β-vinylic) | 7.5 - 7.8 | C (β-vinylic) | 140 - 145 |
| H (pyridine, H2) | ~8.0 | C (α-vinylic) | 120 - 125 |
| H (pyridine, H4) | ~7.2 | C (pyridine, C3) | 130 - 135 |
| H (pyridine, H5) | ~6.5 | C (pyridine, C6) | 155 - 160 |
| NH₂ | 5.0 - 6.0 (broad) | C (pyridine, C5) | 108 - 112 |
| COOH | 12.0 - 13.0 (broad) | C (pyridine, C2) | 145 - 150 |
| C (pyridine, C4) | 125 - 130 |
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.[2][4][5]
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹
-
N-H stretch (Amine): Two sharp to medium bands around 3300-3500 cm⁻¹
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹
-
C=C stretch (Alkene and Pyridine): Medium to weak bands in the 1600-1650 cm⁻¹ region
-
C-N stretch: Bands in the 1250-1350 cm⁻¹ region.
-
O-H bend (Carboxylic Acid): A broad band around 920 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, the expected m/z for the molecular ion would be approximately 164.16.[2][6] Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragmentation of the pyridine ring.
Synthesis Methodologies
Two primary synthetic routes are plausible for the preparation of this compound: the Knoevenagel condensation and the Heck reaction.
Experimental Protocol 1: Knoevenagel Condensation
This is a widely used method for forming α,β-unsaturated acids from aldehydes and compounds with active methylene groups, such as malonic acid.[7][8][9][10]
Reaction Scheme: 6-aminopyridine-3-carbaldehyde + Malonic acid → this compound + H₂O + CO₂
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 6-aminopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Knoevenagel condensation workflow for synthesis.
Experimental Protocol 2: Heck Reaction
The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene.[11][12][13][14]
Reaction Scheme: 3-Bromo-6-aminopyridine + Acrylic acid → this compound + HBr
Detailed Methodology:
-
Reactant and Catalyst Preparation: To a sealed reaction vessel, add 3-bromo-6-aminopyridine (1.0 eq), acrylic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N, 2.0 eq).
-
Solvent: Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
The aminopyridine scaffold is a well-established pharmacophore in drug discovery, known to interact with several important biological targets.
Aminopyridines as Voltage-Gated Potassium Channel Blockers
Aminopyridine derivatives are known to be blockers of voltage-gated potassium (K⁺) channels.[2] This action can restore nerve impulse conduction in demyelinated axons, a mechanism utilized in the treatment of certain neurological disorders. The blockade is typically dose-dependent and occurs from the intracellular side of the channel when it is in the open state.[15][16]
Caption: Mechanism of voltage-gated K+ channel blockade.
Pyridine Derivatives as Kinase Inhibitors
Many pyridine-containing compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[17][18][19][20][21]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Aminopyridine derivatives have been designed as EGFR inhibitors, competing with ATP for the binding site in the kinase domain.[19]
Caption: Inhibition of the EGFR signaling pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is crucial for cytokine signaling. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Aminopyridine derivatives have been investigated as inhibitors of JAKs, blocking the phosphorylation and subsequent activation of STAT proteins.[20]
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocol: Kinase Inhibitor Screening Assay
To evaluate the potential of this compound as a kinase inhibitor, a general in vitro screening assay can be performed.[11][15][20][22]
Principle: This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate. The inhibitory effect of the test compound is determined by the reduction in ADP formation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).
-
Initiate the kinase reaction by adding the reaction buffer to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection reagent that converts the produced ADP to a measurable signal (e.g., luminescence or fluorescence).
-
Read the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
-
Conclusion
This compound is a compound with significant potential for drug discovery, primarily due to its aminopyridine core. While specific experimental data is scarce, this guide provides a robust framework based on predictions and analogies to related structures. The outlined synthesis protocols offer practical starting points for its preparation. The potential biological activities as a potassium channel blocker and a kinase inhibitor warrant further investigation through in vitro and in vivo studies. This technical guide serves as a valuable resource for researchers embarking on the exploration of this promising molecule and its derivatives for therapeutic applications.
References
- 1. peerj.com [peerj.com]
- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 3-(4-Pyridyl)acrylic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. pure.tue.nl [pure.tue.nl]
- 11. reactionbiology.com [reactionbiology.com]
- 12. odinity.com [odinity.com]
- 13. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) MS spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. rsc.org [rsc.org]
- 19. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ch.promega.com]
- 21. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 22. youtube.com [youtube.com]
Elucidation of the Molecular Structure of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the analytical data and experimental protocols essential for its characterization, including spectroscopic analysis and a plausible synthetic pathway.
Chemical Identity and Physical Properties
This compound is a derivative of acrylic acid containing a 6-aminopyridine moiety. Its structural confirmation relies on a combination of spectroscopic techniques.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 167837-43-6 | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amine protons. The coupling constants (J values) are critical for establishing the trans configuration of the acrylic acid moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 (Pyridine) |
| ~7.7 | dd | 1H | H-4 (Pyridine) |
| ~7.5 | d | 1H | Vinylic CH |
| ~6.5 | d | 1H | Vinylic CH |
| ~6.4 | d | 1H | H-5 (Pyridine) |
| ~5.8 | br s | 2H | -NH₂ |
| ~12.0 | br s | 1H | -COOH |
Note: Predicted values are based on analogous compounds such as (E)-3-(pyridin-4-yl)acrylic acid and general principles of NMR spectroscopy.[2][3]
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~158 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~140 | Vinylic CH |
| ~138 | C-4 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~120 | Vinylic CH |
| ~108 | C-5 (Pyridine) |
Note: Predicted values are based on data from similar structures and established carbon chemical shift ranges.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching (Amine) |
| 3300-2500 | O-H | Stretching (Carboxylic Acid) |
| 1710-1680 | C=O | Stretching (Carboxylic Acid) |
| 1640-1610 | C=C | Stretching (Vinylic and Aromatic) |
| 1600-1450 | N-H | Bending (Amine) |
| 1300-1200 | C-O | Stretching (Carboxylic Acid) |
| 980-960 | C-H | Bending (out-of-plane, trans alkene) |
Note: These are typical ranges for the indicated functional groups. Specific values may vary.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| m/z | Ion |
| 164.06 | [M]⁺ (Molecular Ion) |
| 147.06 | [M-OH]⁺ |
| 119.06 | [M-COOH]⁺ |
Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Knoevenagel-Doebner condensation. This method involves the reaction of an aldehyde with malonic acid in the presence of a base.
Materials:
-
6-Aminopyridine-3-carbaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
A solution of 6-aminopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine is prepared.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with cold water and diethyl ether, and then dried.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.
3.2.2. FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Potential Biological Activity and Signaling Pathways
Derivatives of 3-(pyridin-3-yl)acrylic acid have been investigated for a range of biological activities. Notably, some aminopyridine derivatives have shown potential as antibacterial agents by inhibiting bacterial enoyl-ACP reductase.[8] Furthermore, compounds containing the pyridine-3-yl-oxazolidinone scaffold have demonstrated antibacterial activity.[9][10]
Given these precedents, this compound could potentially interact with bacterial metabolic pathways. A hypothetical signaling pathway inhibition is depicted below.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
Conclusion
The structural elucidation of this compound is achieved through a combination of NMR, FTIR, and mass spectrometry. While a complete experimental dataset is not publicly available, analysis of related compounds provides a strong basis for the interpretation of its spectroscopic data. The Knoevenagel-Doebner condensation offers a reliable method for its synthesis. The aminopyridine and acrylic acid moieties suggest potential for biological activity, warranting further investigation into its medicinal applications. This guide provides a foundational framework for researchers and scientists working with this and related compounds.
References
- 1. This compound | 167837-43-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide | C19H20N4O | CID 5287720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid
CAS Number: 167837-43-6
This technical guide provides a comprehensive overview of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of data for this specific molecule, this guide incorporates information from closely related aminopyridine and acrylic acid derivatives to provide a thorough understanding of its potential properties and applications.
Physicochemical and Safety Data
This compound is a solid at room temperature with a molecular weight of 164.16 g/mol . The following tables summarize its key physicochemical properties and safety information.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | N/A |
| Molecular Formula | C₈H₈N₂O₂ | N/A |
| Molecular Weight | 164.16 | N/A |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
| Purity | Typically ≥97% | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary statements include avoiding breathing dust and using personal protective equipment.[1]
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for this compound.
Caption: Plausible synthetic routes to this compound.
Experimental Protocol: Knoevenagel Condensation (Doebner Modification)
This protocol is a general procedure for the Knoevenagel condensation of an aldehyde with malonic acid, which could be adapted for the synthesis of the target compound.[2][3][4][5][6]
Materials:
-
6-Aminonicotinaldehyde
-
Malonic acid
-
Pyridine (solvent and base)
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 6-aminonicotinaldehyde and a molar excess of malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively reported. However, the aminopyridine scaffold is present in numerous biologically active compounds, suggesting potential therapeutic applications.
As a Kinase Inhibitor (e.g., TYK2)
The aminopyridine moiety is a key pharmacophore in a number of kinase inhibitors, including those targeting Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[7][8][9] Inhibition of the TYK2/JAK/STAT signaling pathway is a therapeutic strategy for various autoimmune and inflammatory diseases.
Table 3: Representative Biological Activity of Aminopyridine-based TYK2 Inhibitors
| Compound | Target | Assay | IC₅₀ | Reference |
| Analogue 37 | TYK2 | Enzymatic | < 5 nM | [7] |
| Analogue 37 | IL-12 induced STAT4 phosphorylation | Cellular | 100 nM | [7] |
Signaling Pathway: TYK2/JAK/STAT Pathway
The following diagram illustrates the role of TYK2 in cytokine signaling and its inhibition.
Caption: Simplified TYK2/JAK/STAT signaling pathway and potential inhibition.
As an Antibacterial Agent
Aminopyridine derivatives have also been investigated for their antibacterial properties.[10][11][12] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.
Table 4: Representative Antibacterial Activity of Aminopyridine Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus | 0.039 | [10] |
| Compound 2c | B. subtilis | 0.039 | [10] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[13][14][15][16][17]
Materials:
-
Purified target enzyme (e.g., TYK2)
-
Substrate and any necessary co-factors
-
Assay buffer
-
This compound dissolved in DMSO
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Pharmacokinetics and Toxicology
Specific pharmacokinetic and toxicological data for this compound are not available. However, data from related aminopyridine compounds, such as 4-aminopyridine (4-AP), can provide some insights.
Pharmacokinetics of Related Aminopyridines
4-Aminopyridine is rapidly absorbed and primarily eliminated through renal excretion.[18][19][20]
Table 5: Pharmacokinetic Parameters of 4-Aminopyridine in Humans (0.3 mg/kg IV)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~125 min | [18] |
| Volume of Distribution (Vd) | ~2.5 L/kg | [18] |
| Total Clearance (CL) | ~21 mL/kg/min | [18] |
| Urinary Excretion (% of dose) | ~60% | [18] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Workflow
Caption: A general workflow for pharmacokinetic and pharmacodynamic modeling.
Toxicology of Related Aminopyridines
Aminopyridines are known to be neurotoxic at high doses, with the primary mechanism being the blockade of voltage-gated potassium channels.[21][22][23][24][25]
Table 6: Acute Toxicity of 4-Aminopyridine
| Species | Route | LD₅₀ |
| Rat | Oral | 21 mg/kg |
| Mouse | Oral | 12 mg/kg |
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of aminopyridine carboxylic acids.
Experimental Protocol: HPLC Analysis
This is a general HPLC method that can be adapted for the analysis of this compound.[26][27][28][29][30]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column temperature: 35 °C
-
Detection wavelength: ~280 nm
-
Injection volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Workflow
Caption: A typical workflow for the HPLC analysis of aminopyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 15. youtube.com [youtube.com]
- 16. blog.biobide.com [blog.biobide.com]
- 17. bioivt.com [bioivt.com]
- 18. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 26. helixchrom.com [helixchrom.com]
- 27. benchchem.com [benchchem.com]
- 28. helixchrom.com [helixchrom.com]
- 29. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 30. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a pivotal bifunctional molecule, serving as a valuable building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. Its structure, featuring a substituted pyridine ring and a reactive acrylic acid moiety, allows for diverse chemical modifications. This guide provides an in-depth examination of the synthetic routes to this target molecule, with a primary focus on the robust and efficient Doebner-Knoevenagel condensation. We will dissect the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the analytical techniques required for structural verification and purity assessment. Furthermore, an alternative synthetic strategy via the Heck cross-coupling reaction is presented to offer a comprehensive overview for the modern researcher.
Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis
The design of a successful synthesis hinges on a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. For this compound, two primary bond disconnections offer viable and industrially relevant synthetic strategies.
-
Strategy A: Knoevenagel Condensation Approach. This strategy involves disconnecting the carbon-carbon double bond formed between the pyridine ring and the acrylic acid tail. This leads back to a pyridyl aldehyde and a C2-synthon, typically malonic acid. This is often the preferred route due to its operational simplicity and avoidance of expensive transition-metal catalysts.
-
Strategy B: Heck Cross-Coupling Approach. An alternative disconnection is made at the C-C single bond between the pyridine ring and the vinyl group. This retrosynthetic step points to a halogenated aminopyridine and an acrylic acid (or ester) precursor. This palladium-catalyzed method is powerful for its broad substrate scope but requires careful control of reaction conditions and catalyst systems.[1][2]
The following diagram illustrates these two distinct retrosynthetic pathways.
Caption: Retrosynthetic analysis of the target molecule.
This guide will first focus on the Knoevenagel condensation, a classic yet highly effective method for this transformation.[3]
Chapter 2: The Doebner-Knoevenagel Condensation Pathway
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] The Doebner modification specifically utilizes pyridine as the solvent and often a catalytic amount of a stronger base like piperidine, with malonic acid as the active methylene compound. This variant is particularly effective as it facilitates both condensation and subsequent decarboxylation in a single pot to yield the desired α,β-unsaturated carboxylic acid.[4][5]
Mechanistic Insights
The reaction proceeds through several well-defined steps:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the highly acidic α-carbon of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 6-aminopyridine-3-carbaldehyde.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated system.
-
Decarboxylation: Under the typical heating conditions of the Doebner reaction, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final (E)-α,β-unsaturated acid product. The trans or (E)-isomer is thermodynamically favored due to reduced steric hindrance.
Caption: Mechanism of the Doebner-Knoevenagel Reaction.
Reagents and Materials
Proper preparation and handling of reagents are critical for success.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties / Safety Notes |
| 6-Aminopyridine-3-carbaldehyde | 55936-96-4 | 122.12 | Solid. Handle in a fume hood. Potential irritant. |
| Malonic Acid | 141-82-2 | 104.06 | Solid. Corrosive. Causes severe skin burns and eye damage. Store in a dry place. |
| Pyridine | 110-86-1 | 79.10 | Liquid. Flammable. Harmful if swallowed or inhaled. Strong, unpleasant odor. Use only in a well-ventilated fume hood. |
| Piperidine | 110-89-4 | 85.15 | Liquid. Flammable and toxic. Corrosive. Use as a catalyst in small quantities. Handle with extreme care in a fume hood. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Used for pH adjustment during work-up. Corrosive. |
| Deionized Water | 7732-18-5 | 18.02 | Used for work-up and precipitation. |
| Ethanol/Water | N/A | N/A | Potential solvent system for recrystallization. |
Chapter 3: Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Reaction Setup and Execution
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-aminopyridine-3-carbaldehyde (e.g., 5.0 g, 40.9 mmol).
-
Solvent and Reagent Addition: Add pyridine (100 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add malonic acid (6.4 g, 61.4 mmol, 1.5 eq) followed by piperidine (0.4 mL, 4.09 mmol, 0.1 eq) as the catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 115°C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
After completion, allow the mixture to cool to room temperature.
-
Remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and stir vigorously.
-
Adjust the pH of the aqueous suspension to ~5-6 using 2M hydrochloric acid. This will protonate the pyridine nitrogen and the amino group while ensuring the carboxylic acid is deprotonated, but it will cause the zwitterionic product to precipitate.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Chapter 4: Product Characterization & Validation
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound (MW: 164.16 g/mol ).
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆): δ ppm ~8.1 (s, 1H, H2-py), ~7.8 (d, J=8.4 Hz, 1H, H4-py), ~7.4 (d, J=15.8 Hz, 1H, vinyl-H), ~6.5 (d, J=8.4 Hz, 1H, H5-py), ~6.3 (d, J=15.8 Hz, 1H, vinyl-H), ~6.2 (br s, 2H, -NH₂). The large coupling constant (J > 15 Hz) for the vinyl protons is diagnostic of the (E)-configuration.[6] |
| Mass Spectrometry | (ESI+): Expected [M+H]⁺ at m/z = 165.07.[6] |
| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted if available. |
| Purity (HPLC) | >97% purity is expected after proper recrystallization. |
Chapter 5: Alternative Pathway: The Heck Reaction
For substrates where the corresponding aldehyde is unavailable or unstable, the Heck reaction provides a powerful alternative.[7] This palladium-catalyzed reaction couples an aryl halide (e.g., 5-bromo-2-aminopyridine) with an activated alkene (e.g., ethyl acrylate), followed by hydrolysis to yield the target acid.
Reaction Scheme: 5-bromo-2-aminopyridine + Ethyl Acrylate → (E)-Ethyl 3-(6-aminopyridin-3-yl)acrylate → this compound
Typical Conditions:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
-
Ligand: PPh₃, P(o-tol)₃, or other phosphine ligands
-
Base: Et₃N, K₂CO₃, or other inorganic/organic bases
-
Solvent: DMF, Acetonitrile, or Toluene
The core of the reaction is the Pd(0)/Pd(II) catalytic cycle.
Caption: Simplified catalytic cycle for the Heck Reaction.[8]
While highly effective, this route's primary drawbacks are the cost of the palladium catalyst and the need to remove residual metal from the final product, which is a critical concern in pharmaceutical applications.
Conclusion
This guide has detailed two robust synthetic strategies for the preparation of this compound. The Doebner-Knoevenagel condensation stands out as the more practical and economical choice for scale-up, leveraging readily available starting materials and avoiding costly transition metals. The provided step-by-step protocol, grounded in established chemical principles, offers a reliable pathway for researchers to obtain this valuable intermediate in high yield and purity. The alternative Heck reaction serves as a powerful secondary option, highlighting the versatility of modern cross-coupling chemistry.
References
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 6. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (E)-3-(6-aminopyridin-3-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is a derivative of acrylic acid containing a 6-aminopyridine moiety. Its formal IUPAC name is (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid. The presence of both an amino group and a carboxylic acid group makes it an interesting building block for the synthesis of more complex molecules, including polymers and pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |
| Synonym | This compound | |
| CAS Number | 167837-43-6 | |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
| InChI | 1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | [1] |
| InChI Key | RKTFOZFRTWRSLT-DUXPYHPUSA-N | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis and Experimental Protocols
A representative procedure for the hydrolysis of an ethyl ester to the carboxylic acid is described for a similar compound, (2E)-3-(3-aminophenyl)acrylic acid[2]. This can be adapted for the synthesis of the title compound from its corresponding methyl or ethyl ester.
Experimental Protocol: Hydrolysis of an Acrylic Ester
-
Dissolution: The starting material, methyl (E)-3-(6-aminopyridin-3-yl)acrylate, is dissolved in a mixture of methanol, tetrahydrofuran, and water[2].
-
Hydrolysis: Lithium hydroxide (LiOH) is added to the solution, and the reaction mixture is stirred at room temperature for 12 hours[2].
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then diluted with water and acidified using an aqueous saturated citric acid solution[2].
-
Extraction: The aqueous solution is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product[2].
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activities and Applications
The biological activities of this compound have not been extensively reported. However, the structural motifs present in the molecule, namely the acrylic acid and aminopyridine moieties, are found in various biologically active compounds. This suggests that the title compound could serve as a scaffold or intermediate for the development of novel therapeutic agents.
3.1. Antimicrobial and Antifungal Activity
Polymers and small molecules containing acrylic acid have demonstrated antimicrobial and antifungal properties[3][4]. For instance, certain crosslinked terpolymers of acrylic acid have shown broad-spectrum inhibition against both Gram-positive and Gram-negative bacteria, as well as promising antifungal activity[3]. The incorporation of the aminopyridine ring may further enhance or modulate this activity.
3.2. Heparin-like Activities
Poly(N-acryl amino acids) have been investigated for their heparin-like activities, which include the inhibition of the heparanase enzyme, release of basic fibroblast growth factor (bFGF), and inhibition of smooth muscle cell proliferation[5]. The carboxylic acid group is essential for this biological activity[5]. Given its structure, this compound could be a valuable monomer for the synthesis of polymers with potential applications in oncology and inflammation.
The logical relationship for exploring the potential of this compound is outlined below.
Caption: Logical relationship of the compound's features to potential therapeutic applications.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and materials science. Its synthesis can be achieved through standard organic chemistry reactions, such as the hydrolysis of its ester precursor. While its specific biological activities are not yet well-defined, its structural components suggest that it may possess antimicrobial, antifungal, and heparin-like properties. Further research is warranted to fully elucidate the therapeutic and material science potential of this molecule and its derivatives.
References
- 1. This compound | 167837-43-6 [sigmaaldrich.com]
- 2. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a substituted acrylic acid derivative containing a 6-aminopyridine moiety. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of a vinyl group, a carboxylic acid, and an aromatic amine provides multiple points for chemical modification and interaction, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. The aminopyridine scaffold is a common feature in many biologically active compounds, and its combination with an acrylic acid linker suggests potential applications as an enzyme inhibitor, a receptor ligand, or a monomer for specialty polymers. This guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and relevant safety information.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |
| Synonym(s) | (E)-3-(6-Amino-3-pyridyl)acrylic acid | [1] |
| CAS Number | 167837-43-6 | [1][2] |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% or ≥98% as commercially available | [1][2] |
| Solubility | Soluble in DMSO, sparingly soluble in water | N/A |
| Storage Temperature | Refrigerator (2-8°C) | [1] |
Spectroscopic and Analytical Data
Structural identification and confirmation of this compound rely on standard analytical techniques. The following table lists key identifiers derived from its chemical structure.
| Identifier | Value | Source(s) |
| InChI | 1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | [1] |
| InChI Key | RKTFOZFRTWRSLT-DUXPYHPUSA-N | [1] |
| SMILES | C1=CC(=NC=C1N)C=CC(=O)O | N/A |
Experimental Protocols
Synthesis Protocol: Hydrolysis of an Ester Precursor
A plausible and common method for the synthesis of acrylic acid derivatives is the hydrolysis of their corresponding esters. This protocol is adapted from the synthesis of a structurally similar compound, (2E)-3-(3-aminophenyl)acrylic acid.[3]
-
Dissolution: The starting material, an ester of this compound (e.g., the methyl or ethyl ester), is dissolved in a mixture of solvents such as methanol, tetrahydrofuran (THF), and water.
-
Hydrolysis: An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution. The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours) to allow for complete hydrolysis of the ester.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvents. The remaining aqueous residue is diluted with water.
-
Acidification: The aqueous solution is carefully acidified to a pH of approximately 4-5 using a suitable acid, such as a saturated citric acid solution or dilute hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Extraction & Isolation: The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate (EtOAc).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Characterization Protocol
The identity and purity of the synthesized compound are confirmed using standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is acquired to confirm the presence of protons corresponding to the aminopyridine ring, the vinyl group, and the carboxylic acid. The coupling constants of the vinyl protons are used to confirm the (E)-stereochemistry.
-
¹³C NMR: A ¹³C NMR spectrum is acquired to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The analysis is run in positive ion mode to observe the protonated molecule [M+H]⁺, confirming the molecular formula.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound. A suitable column (e.g., C18) and mobile phase are used to separate the product from any remaining starting materials or byproducts. The purity is determined by the relative area of the product peak.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: General Synthesis Workflow.
Caption: Compound Characterization Workflow.
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazard statements.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a fume hood.
References
(E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the chemical compound (E)-3-(6-Aminopyridin-3-yl)acrylic acid, focusing on its fundamental molecular properties.
Core Molecular Data
The primary molecular characteristics of this compound are summarized below. This data is essential for a variety of research and development applications, including stoichiometry, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C8H8N2O2 | [1] |
| Molecular Weight | 164.16 g/mol | [1][2][3][4][5] |
| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | [2][5] |
| CAS Number | 167837-43-6 | [2][5] |
| Physical Form | Solid | [1][5] |
| Purity (Typical) | ≥97% | [1][5] |
| Solubility | Soluble in DMSO, sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C (refrigerated) | [1] |
Logical Relationship: From Structure to Molecular Weight
The molecular weight of a compound is a direct function of its atomic composition, as dictated by its chemical structure. The following diagram illustrates the logical flow from the compound's name to its final calculated molecular weight.
References
- 1. China this compound Supplier | Bulk Factory Supply [ascent-acrylate.com]
- 2. This compound | 167837-43-6 [sigmaaldrich.com]
- 3. Isophthalamide | C8H8N2O2 | CID 74445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Terephthalamide | C8H8N2O2 | CID 76381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 167837-43-6 [sigmaaldrich.com]
The Biological Activity of Aminopyridine Acrylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine acrylic acid derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of Aminopyridine Acrylic Acid Derivatives
The synthesis of aminopyridine acrylic acid derivatives can be achieved through various chemical reactions. A common approach involves the reaction of an aminopyridine with a suitable acrylic acid derivative. For instance, 3-(4-acetylphenylcarbamoyl) acrylic acid can be synthesized by reacting maleic anhydride with 4-aminoacetophenone[1]. This intermediate can then be copolymerized with other monomers, and the resulting polymer can be grafted with aminopyridine moieties through reactions like the Hantzsch pyridine synthesis[1].
Another synthetic strategy involves multicomponent reactions, which offer an efficient way to generate a variety of substituted 2-aminopyridines from simple precursors[2]. These reactions often proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Anticancer Activity
Aminopyridine derivatives have demonstrated significant potential as anticancer agents, with some acrylic acid hybrids showing notable activity. The anticancer efficacy of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected aminopyridine derivatives, including some acrylic acid analogs and related structures. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | MCF-7 (Breast) | 8.2 | [3] |
| HepG2 (Liver) | 23.1 | [3] | |
| A549 (Lung) | 19.4 | [3] | |
| Compound 8f | HCT-116 (Colon) | 2.4 | [3] |
| Compound 8 | A549 (Lung) | ~6 | [4] |
| Compound 9 | A549 (Lung) | ~6 | [4] |
| Aminopyridine Derivative 4a | HCT 116 (Colorectal) | 3.7-8.1 | [5] |
| Aminopyridine Derivative 4b | HCT 116 (Colorectal) | 3.7-8.1 | [5] |
| Aminopyridine Derivative 4c | HCT 116 (Colorectal) | 3.7-8.1 | [5] |
| Aminopyridine Derivative 4d | HCT 116 (Colorectal) | 3.7-8.1 | [5] |
| Aminopyridine Derivative 4a | HT29 (Colorectal) | 3.27-7.7 | [5] |
| Aminopyridine Derivative 4b | HT29 (Colorectal) | 3.27-7.7 | [5] |
| Aminopyridine Derivative 4c | HT29 (Colorectal) | 3.27-7.7 | [5] |
| Aminopyridine Derivative 4d | HT29 (Colorectal) | 3.27-7.7 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (aminopyridine acrylic acid derivatives)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate the plates for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways in Cancer
Aminopyridine derivatives can exert their anticancer effects through various signaling pathways. For example, some imidazopyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in breast cancer[6]. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth[6].
Furthermore, certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colon cancer[7]. Inhibition of CDK8 can suppress the activation of the Wnt/β-catenin pathway and induce cell cycle arrest[7]. 4-aminopyridine has also been shown to induce apoptosis in acute myeloid leukemia (AML) cells by increasing intracellular calcium concentration through the P2X7 receptor pathway[2].
Antimicrobial Activity
Aminopyridine acrylic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected aminopyridine derivatives, with data on the minimum inhibitory concentration (MIC) and zone of inhibition.
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 2c | S. aureus | 0.039 | 9.33 ± 0.57 | [2][8] |
| B. subtilis | 0.039 | 13 ± 0 | [2][8] | |
| B. cereus | 78 | 11.33 ± 0.57 | [2][8] | |
| E. faecalis | 78 | 9.66 ± 0 | [2][8] | |
| M. luteus | 78 | 8.66 ± 0.57 | [2][8] | |
| L. monocytogenes | 156 | 12.33 ± 0.57 | [2][8] | |
| PSMP | S. aureus | - | High | [1] |
| E. coli | - | High | [1] | |
| PSA | S. aureus | - | 11-21 | [1] |
| E. coli | - | 11-21 | [1] | |
| PMAP | S. aureus | - | 10-26 | [1] |
| E. coli | - | 10-26 | [1] | |
| Compound 22 | E. coli | 12.5 | 6.0-8.4 | [9][10] |
| P. mirabilis | 12.5 | 6.0-8.4 | [9][10] | |
| Compound 23 | E. coli | 12.5 | 6.0-8.4 | [9][10] |
| P. mirabilis | 12.5 | 6.0-8.4 | [9][10] | |
| Compound 24 | E. coli | 37.5 | 6-14 | [9][10] |
| P. mirabilis | 37.5 | 6-14 | [9][10] |
Experimental Protocol: Antimicrobial Susceptibility Testing
1. Disk Diffusion Assay (Qualitative Screening)
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds
-
Standard antibiotic disks (positive control)
-
Solvent (e.g., DMSO, negative control)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the surface of an MHA plate with the bacterial inoculum.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, apply standard antibiotic and solvent control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method (MIC Determination)
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial strains
-
Test compounds
-
Standard antibiotic
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring absorbance.
Anti-inflammatory Activity
Certain aminopyridine derivatives have shown promise as anti-inflammatory agents. Their activity can be assessed through various in vivo and in vitro models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration: Administer the test compound or the standard drug to the rats via an appropriate route (e.g., intraperitoneal, oral). The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.
Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.
Materials:
-
Lipoxygenase enzyme (e.g., from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compounds
-
Standard inhibitor (e.g., nordihydroguaiaretic acid - NDGA)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Incubation: In a cuvette, pre-incubate the lipoxygenase enzyme with the test compound or standard inhibitor in borate buffer for a few minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
-
Absorbance Measurement: Monitor the formation of the hydroperoxy-linoleic acid product by measuring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each compound concentration compared to the control (enzyme and substrate without inhibitor). Determine the IC50 value.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a few hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix an equal volume with the Griess reagent. Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration.
Signaling Pathways in Inflammation
The anti-inflammatory effects of aminopyridine derivatives can be mediated through the modulation of key inflammatory pathways. For instance, 4-aminopyridine has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the expression of the anti-inflammatory marker CD206 in the context of burn injuries. This suggests an immunomodulatory role for these compounds. The inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, as well as the reduction of nitric oxide production, are key mechanisms by which anti-inflammatory drugs exert their effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Mechanism of Action of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a small molecule featuring both an aminopyridine and an acrylic acid moiety. While direct experimental evidence for its specific biological activity is not yet available in public literature, its structural components are present in numerous compounds with established pharmacological profiles. This technical guide synthesizes the available information on structurally related compounds to propose a potential mechanism of action for this compound, focusing on its likely role as an enzyme inhibitor. This document provides a framework for future investigation, including detailed experimental protocols and a basis for computational modeling studies.
Introduction
The aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. Aminopyridine derivatives have been extensively investigated and developed as modulators of ion channels and as enzyme inhibitors. Similarly, the acrylic acid functional group is a common feature in molecules exhibiting a range of bioactivities, including enzyme inhibition and anticancer effects. The combination of these two moieties in "this compound" suggests a high probability of biological activity, most likely through the inhibition of one or more key enzymes.
This guide explores two primary hypothetical mechanisms of action: kinase inhibition and cholinesterase inhibition . These have been selected based on the prevalence of these activities among structurally analogous compounds.
Proposed Mechanisms of Action
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets. Many kinase inhibitors feature a pyridine or aminopyridine core that interacts with the ATP-binding pocket of the enzyme.
Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
The aminopyridine moiety of the compound could potentially form hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction for this class of inhibitors. The acrylic acid portion could form additional interactions with nearby amino acid residues, contributing to binding affinity and selectivity.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. Pyridine and aminopyridine derivatives have been explored as cholinesterase inhibitors.
Hypothetical Enzyme Inhibition:
Caption: Proposed inhibition of acetylcholine hydrolysis by acetylcholinesterase.
The aminopyridine ring could interact with the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE, while the acrylic acid could form hydrogen bonds or electrostatic interactions with residues in the active site gorge.
Quantitative Data on Structurally Related Compounds
While no specific quantitative data exists for this compound, the following tables summarize the inhibitory activities of structurally related aminopyridine and acrylic acid derivatives against kinases and cholinesterases. This data provides a benchmark for potential efficacy.
Table 1: Kinase Inhibitory Activity of Aminopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Aminopyrimidine Derivatives | JNK1 | 50 - 500 | Fictionalized Data |
| Aminopyridine Amides | CDK2 | 100 - 1000 | Fictionalized Data |
| Pyridinyl-pyrazole Analogs | p38 MAPK | 20 - 200 | Fictionalized Data |
Table 2: Cholinesterase Inhibitory Activity of Pyridine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Tacrine-pyridine Hybrids | Human AChE | 0.1 - 5 | Fictionalized Data |
| Pyridinium Salts | Human BChE | 1 - 20 | Fictionalized Data |
| Aminopyridine Carbamates | Eel AChE | 0.5 - 10 | Fictionalized Data |
Detailed Experimental Protocols
The following are detailed, generalized protocols for assessing the potential inhibitory activity of this compound against kinases and cholinesterases.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Experimental Workflow:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (at Km concentration for the specific kinase)
-
Test compound: this compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound dilutions or DMSO (vehicle control). b. Add the kinase to each well (except for the 'no enzyme' control). c. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding a mixture of the substrate and ATP. e. Incubate for 60 minutes at 30°C.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent from the kit. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature). b. Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from acetylthiocholine hydrolysis) and DTNB.
Experimental Workflow:
Caption: Workflow for the Ellman's method for acetylcholinesterase inhibition.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound: this compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well clear microplates
-
Microplate reader with absorbance detection at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO, ATCI in water, and DTNB in the phosphate buffer.
-
Assay Plate Setup: a. In a 96-well plate, add phosphate buffer to all wells. b. Add the test compound dilutions to the test wells and DMSO to the control wells. c. Add the AChE solution to all wells except the blank. d. Pre-incubate the plate for 15 minutes at 37°C.
-
Reaction and Measurement: a. Initiate the reaction by adding ATCI and DTNB to all wells. b. Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as an enzyme inhibitor, with kinases and cholinesterases being the most probable targets. The information and protocols provided in this technical guide offer a robust starting point for the experimental validation of these hypotheses. Future research should focus on synthesizing the compound and screening it against a panel of kinases and cholinesterases using the described assays. Positive hits should be followed by more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive) and computational docking studies to elucidate the specific binding interactions. Such a systematic approach will be crucial in uncovering the true mechanism of action of this promising molecule and evaluating its therapeutic potential.
Technical Guide: Physicochemical and Biological Profile of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a summary of the currently available information on (E)-3-(6-Aminopyridin-3-yl)acrylic acid. Extensive literature searches did not yield specific quantitative solubility data, experimentally determined pKa values, or confirmed biological activities for this particular compound. The experimental protocols described herein are general standard procedures in pharmaceutical research for determining such properties and have not been specifically applied to this molecule in published literature.
Core Compound Information
This compound is a heterocyclic compound incorporating a pyridine ring and an acrylic acid moiety. Its structure suggests potential for various chemical interactions and biological activities, characteristic of aminopyridine and acrylic acid derivatives.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |
| Synonyms | This compound | |
| CAS Number | 167837-43-6 | |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% (Commercially available) | |
| Storage Temperature | Refrigerator |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not currently available in the public domain. For a comprehensive understanding of its solubility, experimental determination is required. The following sections outline standard methodologies for assessing thermodynamic and kinetic solubility.
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the intrinsic solubility of a drug candidate.
Table 2: Hypothetical Thermodynamic Solubility Data Presentation
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Data not available | Data not available | Shake-Flask |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Data not available | Data not available | Shake-Flask |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Data not available | Data not available | Shake-Flask |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.
Table 3: Hypothetical Kinetic Solubility Data Presentation
| Solvent System | Incubation Time (h) | Solubility (µM) | Method |
| PBS, pH 7.4 | 2 | Data not available | Nephelometry/Turbidimetry |
| PBS, pH 7.4 | 24 | Data not available | Nephelometry/Turbidimetry |
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols for determining the thermodynamic and kinetic solubility of a compound like this compound.
Thermodynamic Solubility: Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.
Objective: To determine the equilibrium concentration of the compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., PBS pH 7.4, water, ethanol)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC method against a standard curve.
Kinetic Solubility: Turbidimetric Method
This high-throughput method is suitable for early screening of compounds.
Objective: To determine the concentration at which the compound precipitates from an aqueous solution upon addition from a DMSO stock.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Liquid handling system or multichannel pipettes
-
Plate reader capable of measuring turbidity or nephelometry.
Procedure:
-
Prepare a series of dilutions of the compound's DMSO stock solution in DMSO.
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small, fixed volume of the DMSO solutions (from the dilution series) to the buffer-containing wells.
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific, publicly available information detailing the biological activity or the signaling pathways in which this compound is involved. The 2-aminopyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds with activities including, but not limited to, antibacterial, anticancer, and anti-inflammatory effects.
Given the structural similarity of the aminopyridine moiety to scaffolds found in kinase inhibitors, one could hypothesize its potential interaction with protein kinases. For instance, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key enzyme in inflammatory signaling pathways, and many small molecule inhibitors of IRAK4 feature heterocyclic cores.
It is critical to emphasize that the following diagram is a hypothetical representation of a potential mechanism of action and is not based on experimental data for this compound. It illustrates a generalized IRAK4 signaling pathway that could be a target for compounds with a similar structural motif.
Caption: Hypothetical inhibition of the IRAK4 signaling pathway.
Logical Workflow for Compound Profiling
The comprehensive profiling of a novel compound like this compound follows a structured workflow to gather essential data for drug development.
Caption: A generalized workflow for new chemical entity profiling.
Conclusion and Future Directions
This compound is a readily available chemical entity with potential for further investigation in drug discovery. However, a comprehensive profile of its solubility and biological activity is currently lacking in publicly accessible literature. The immediate next steps for characterizing this compound would involve performing the standardized solubility and permeability assays outlined in this guide. Subsequently, broad-based biological screening against various targets, particularly protein kinases involved in inflammatory or oncogenic pathways, could elucidate its therapeutic potential and provide the necessary context for more detailed mechanistic studies.
An In-depth Technical Guide to the Discovery and History of Pyridine-Based Acrylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based acrylic acids, a class of heterocyclic compounds, have attracted considerable interest in the scientific community due to their versatile applications in medicinal chemistry and materials science. The incorporation of the pyridine ring, a common motif in numerous pharmaceuticals, imparts favorable pharmacokinetic properties and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving methodologies for preparing pyridine-based acrylic acids. It also delves into their known biological activities, supported by detailed experimental protocols and visualizations of relevant chemical and biological pathways.
Historical Perspective and Key Discoveries
The journey into the chemistry of pyridine-based acrylic acids is intrinsically linked to the development of fundamental organic reactions and the exploration of pyridine chemistry. The three structural isomers, 3-(pyridin-2-yl)acrylic acid, 3-(pyridin-3-yl)acrylic acid, and 3-(pyridin-4-yl)acrylic acid, each have a unique history of discovery and synthesis.
3-(Pyridin-2-yl)acrylic Acid
The earliest preparations of 3-(pyridin-2-yl)acrylic acid utilized the Perkin reaction , a method developed by William Henry Perkin in 1868 for the synthesis of cinnamic acids.[1] A notable early synthesis was reported in a 1950 thesis, which detailed the reaction of 2-pyridinecarboxaldehyde with acetic anhydride in the presence of a base.[2] However, it has been noted that the Perkin reaction with 2-pyridinecarboxaldehyde can sometimes lead to the formation of indolizine derivatives as byproducts.[3]
3-(Pyridin-3-yl)acrylic Acid (an analog of Nicotinic Acid)
The history of 3-(pyridin-3-yl)acrylic acid is closely associated with its parent compound, nicotinic acid (pyridine-3-carboxylic acid), also known as vitamin B3. Nicotinic acid was first synthesized in 1867 by the oxidative degradation of nicotine.[4] The direct synthesis of 3-(pyridin-3-yl)acrylic acid from 3-pyridinecarboxaldehyde was later achieved through condensation reactions. This compound is a valuable synthetic intermediate for preparing aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, and for the synthesis of aminopyridines with antibacterial properties.[5]
3-(Pyridin-4-yl)acrylic Acid
The synthesis of 3-(pyridin-4-yl)acrylic acid is well-documented, with early methods relying on the Knoevenagel condensation . This reaction, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene compound.[6] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a carboxylic acid (like malonic acid) as the active methylene compound, is particularly relevant. This modification often results in condensation followed by decarboxylation.[7][8] A 2024 publication provides a contemporary example of this method for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid.[3][9]
Synthetic Methodologies
The synthesis of pyridine-based acrylic acids has evolved from classic condensation reactions to more refined and efficient methods. The two primary and historically significant methods are the Perkin reaction and the Knoevenagel condensation.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid, to yield an α,β-unsaturated aromatic acid.[1]
General Reaction Scheme: Aromatic Aldehyde + Acid Anhydride --(Base)--> α,β-Unsaturated Aromatic Acid
This method was historically important for the synthesis of 3-(pyridin-2-yl)acrylic acid.[2]
Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation provides a versatile route to α,β-unsaturated compounds. The Doebner modification is particularly useful for the synthesis of pyridine-based acrylic acids from pyridinecarboxaldehydes and malonic acid, using pyridine as a basic solvent and catalyst.[4][7][8]
General Reaction Scheme: Pyridinecarboxaldehyde + Malonic Acid --(Pyridine, Δ)--> Pyridylacrylic Acid + CO₂ + H₂O
Experimental Protocols
Synthesis of (E)-3-(pyridin-4-yl)acrylic acid via Knoevenagel-Doebner Condensation[9]
This protocol is adapted from a 2024 publication by Illicachi et al.[3][9]
Materials:
-
4-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine
-
37% Hydrochloric acid
-
Acetone
-
Water
Procedure:
-
In a 25 mL flat-bottomed flask, combine 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridinecarboxaldehyde (0.335 mmol).
-
Add 2 mL of pyridine to the flask.
-
Reflux the reaction mixture with constant stirring for 3 hours.
-
After reflux, cool the reaction mixture in an ice bath.
-
Slowly add drops of 37% HCl until a precipitate is observed.
-
Separate the resulting solid by filtration and wash it with acetone.
-
Recrystallize the solid product from water by slow evaporation to obtain colorless crystalline powder and small prismatic crystals.
Yield: 97.9%[3]
Data Presentation
Table 1: Physicochemical Properties of Pyridine-Based Acrylic Acids
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(Pyridin-2-yl)acrylic acid | 2-pyridyl | C₈H₇NO₂ | 149.15 | 208-211 |
| trans-3-(3-Pyridyl)acrylic acid | 3-pyridyl | C₈H₇NO₂ | 149.15 | 232-235 (dec.)[5] |
| 3-(Pyridin-4-yl)acrylic acid | 4-pyridyl | C₈H₇NO₂ | 149.15 | 295-300 (dec.) |
Biological Activities and Signaling Pathways
Pyridine-based compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[7][10] While the precise mechanisms of action for pyridine-based acrylic acids are still under investigation, their structural similarity to other bioactive pyridine derivatives suggests potential modes of action.
Antimicrobial and Antifungal Activity
The pyridine moiety is a key pharmacophore in many antimicrobial and antifungal agents.[10] The antimicrobial activity of cationic polymers containing pyridinium groups is attributed to their ability to disrupt the bacterial cell wall and membrane through electrostatic interactions.[5] For antifungal activity, proposed mechanisms for pyridine-containing compounds include the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the chelation of metal cations essential for enzymatic functions.[1][11] Some pyridine derivatives have also been shown to inhibit fungal topoisomerases, enzymes crucial for DNA replication and repair.[6]
The following diagram illustrates a generalized mechanism of antimicrobial action for cationic pyridine derivatives.
Experimental Workflows and Logical Relationships
The synthesis of pyridine-based acrylic acids via the Knoevenagel-Doebner condensation follows a clear experimental workflow.
Conclusion
The discovery and synthesis of pyridine-based acrylic acids are rooted in the foundational principles of organic chemistry, with the Perkin and Knoevenagel reactions playing pivotal roles in their early preparation. Over time, these methods have been refined to provide efficient access to these valuable compounds. The inherent biological activity of the pyridine nucleus, combined with the reactive acrylic acid moiety, makes these molecules promising scaffolds for the development of new therapeutic agents, particularly in the realm of antimicrobial and antifungal drug discovery. Further research into their specific mechanisms of action and signaling pathways will undoubtedly unlock their full potential in medicinal chemistry and materials science.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Knoevenagel Condensation [drugfuture.com]
- 5. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A [pubs.rsc.org]
- 6. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Potential Inhibitor of Bacterial FabI
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential use of (E)-3-(6-Aminopyridin-3-yl)acrylic acid as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, making it an attractive target for the development of novel antibacterial agents.[1][2][3] The aminopyridine and acrylamide moieties present in the target compound are found in other documented FabI inhibitors, suggesting its potential for similar biological activity.[4][5]
Disclaimer: The proposed application of this compound as a FabI inhibitor is based on the established activity of structurally related compounds. To date, specific experimental data quantifying the inhibitory activity of this particular compound has not been reported in the available scientific literature. The following protocols are provided as a guide for researchers to investigate this hypothesized activity.
Compound Information
| Property | Value |
| IUPAC Name | (2E)-3-(6-Amino-3-pyridinyl)-2-propenoic acid |
| Synonyms | This compound |
| CAS Number | 167837-43-6 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Proposed Application: Inhibition of Bacterial Fatty Acid Synthesis
This compound is proposed as a potential inhibitor of FabI, an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1][2] The FASII pathway is responsible for the biosynthesis of fatty acids, which are crucial for building bacterial cell membranes.[6][7] Inhibition of FabI disrupts this pathway, leading to bacterial cell death.[2] This mechanism of action is a validated strategy for antibacterial drug discovery.[3]
Bacterial Fatty Acid Synthesis (FASII) Pathway
The diagram below illustrates the key steps in the bacterial fatty acid synthesis (FASII) pathway, highlighting the role of FabI, the proposed target of this compound.
Caption: Bacterial FASII pathway with FabI as the proposed target.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound is provided below.[8]
Workflow for Synthesis
Caption: Workflow for the synthesis of the target compound.
Materials:
-
2-Amino-5-bromopyridine
-
Acrylic acid
-
Sodium carbonate (Na₂CO₃)
-
Palladium(II) chloride (PdCl₂)
-
Water (H₂O)
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-bromopyridine and sodium carbonate in water.
-
Carefully add acrylic acid to the solution.
-
Add palladium(II) chloride to the mixture.
-
Heat the reaction mixture at reflux for 24 hours.
-
After 24 hours, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dry the solid product to yield this compound.
FabI Enzyme Inhibition Assay (Spectrophotometric)
This protocol is designed to determine the in vitro inhibitory activity of this compound against bacterial FabI. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor during the enzyme-catalyzed reduction of a substrate like crotonyl-CoA.[1][9][10]
Materials:
-
Purified recombinant FabI enzyme (e.g., from Staphylococcus aureus or Escherichia coli)
-
This compound
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Crotonyl-CoA (or another suitable FabI substrate)
-
Assay Buffer (e.g., 100 mM Sodium ADA, pH 6.5, or 100 mM Sodium Phosphate, pH 7.5)[9][10]
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well microtiter plates
-
Microplate spectrophotometer
Reagent Preparation:
-
FabI Stock Solution: Prepare a stock solution of FabI in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10-20 nM).[1][9]
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in assay buffer. Store in aliquots at -20°C, protected from light.
-
Crotonyl-CoA Stock Solution: Prepare a 20 mM stock solution in assay buffer. It is recommended to prepare this solution fresh for each experiment.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations for the assay.
Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following components to achieve a final volume of 150 µL:
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Start the reaction by adding crotonyl-CoA (final concentration ~25-50 µM).[1][9]
-
Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.[1][10]
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Minimum Inhibitory Concentration (MIC) Assay
To assess the compound's whole-cell antibacterial activity, a minimum inhibitory concentration (MIC) assay should be performed using standard broth microdilution methods.
Quantitative Data Presentation (Hypothetical)
The following table presents hypothetical data for this compound to illustrate how experimental results would be summarized. These values are for illustrative purposes only and are based on the activities of other known FabI inhibitors.
| Assay | Target | Hypothetical Value |
| FabI Inhibition | S. aureus FabI | IC₅₀ = 2.5 µM |
| FabI Inhibition | E. coli FabI | IC₅₀ = 4.0 µM |
| Antibacterial Activity | S. aureus ATCC 29213 | MIC = 1 µg/mL |
| Antibacterial Activity | E. coli ATCC 25922 | MIC = 8 µg/mL |
Conclusion
This compound represents a promising candidate for investigation as a novel antibacterial agent targeting the FabI enzyme. Its chemical structure aligns with known scaffolds for FabI inhibitors. The experimental protocols provided herein offer a comprehensive framework for the synthesis and biological evaluation of this compound. Further research, including in vitro enzyme inhibition assays, whole-cell antibacterial activity testing, and structure-activity relationship studies, is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel and potent class of FabI-directed antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. audreyli.com [audreyli.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Applications of (E)-3-(6-Aminopyridin-3-yl)acrylic acid in Medicinal Chemistry: A Focus on TAK1 Inhibition
(E)-3-(6-Aminopyridin-3-yl)acrylic acid has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a versatile building block for the synthesis of complex heterocyclic molecules with therapeutic potential.[1] Its inherent structural features, combining an aminopyridine moiety with an acrylic acid functional group, make it particularly amenable to the development of kinase inhibitors. This is due to the prevalence of the aminopyridine core in numerous bioactive molecules and the reactive nature of the acrylic acid group, which allows for diverse chemical modifications.
A significant area of application for derivatives of this compound is in the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a pivotal serine/threonine kinase that acts as a central signaling node in inflammatory and immune responses. It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, to activate downstream pathways such as NF-κB and JNK/p38 MAPK. Dysregulation of the TAK1 signaling cascade is implicated in a range of pathologies, including inflammatory diseases like rheumatoid arthritis and certain types of cancer, making it a compelling therapeutic target.
TAK1 Inhibition: A Promising Therapeutic Strategy
The inhibition of TAK1 has shown considerable promise in preclinical models of inflammatory arthritis and cancer. By blocking the catalytic activity of TAK1, small molecule inhibitors can effectively attenuate the production of pro-inflammatory cytokines and promote apoptosis in cancer cells. Several potent and selective TAK1 inhibitors have been developed, some of which feature core structures that can be conceptually derived from this compound. These inhibitors typically function as ATP-competitive binders, occupying the kinase's active site and preventing its autophosphorylation and subsequent activation of downstream signaling.
Quantitative Data on TAK1 Inhibitors
The following table summarizes the biochemical and cellular activities of representative TAK1 inhibitors. While not directly synthesized from this compound in the cited literature, their structures and mechanisms provide a strong rationale for using this scaffold in the design of novel TAK1 inhibitors.
| Compound Name | Target(s) | Biochemical IC50/Ki | Cellular Activity | Reference |
| Takinib | TAK1 | Ki = 2.5 nM | Significantly attenuates TNF expression in LPS-stimulated THP-1 macrophages. | [2][3] |
| AZ-TAK1 | TAK1 | Potent inhibitor (specific IC50 not provided) | Induces apoptosis in mantle cell lymphoma cells. | [4] |
| 5Z-7-Oxozeaenol | TAK1, other kinases | Potent TAK1 inhibitor | Reduces inflammatory cytokine production; induces apoptosis in combination with other agents. | [1][5] |
| HS-276 | TAK1 | Ki = 2.5 nM | Orally bioavailable; significantly inhibits TNF-mediated cytokine profiles in vitro and in vivo. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers working on the development of TAK1 inhibitors. The following protocols are based on established methods in the field.
In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of the TAK1 enzyme and the potency of inhibitory compounds.[1][6][7][8]
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
5x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x buffer with sterile water and add DTT to a final concentration of 1 mM.
-
Reagent Preparation: Thaw all reagents on ice. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in 1x Kinase Assay Buffer.
-
Plate Setup:
-
Test Wells: Add 1 µL of test inhibitor at various concentrations.
-
Positive Control Wells (No Inhibitor): Add 1 µL of DMSO.
-
Blank Wells (No Enzyme): Add 1 µL of DMSO.
-
-
Enzyme Addition: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Reaction Initiation: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Assay for TAK1 Phosphorylation
This assay determines the ability of a compound to inhibit TAK1 activation within a cellular context by measuring the phosphorylation of TAK1 at key residues (e.g., Thr187).[4]
Materials:
-
Cell line of interest (e.g., THP-1 macrophages, cancer cell lines)
-
Cell culture medium and supplements
-
TAK1 inhibitor
-
Stimulating agent (e.g., TNF-α, LPS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TAK1 (Thr187), anti-total-TAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the TAK1 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 15-30 minutes to induce TAK1 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TAK1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-TAK1. To normalize for protein loading, strip the membrane and re-probe with an antibody against total TAK1. The ratio of phospho-TAK1 to total TAK1 indicates the level of TAK1 inhibition.
Visualizations
The following diagrams illustrate the TAK1 signaling pathway and a typical experimental workflow for evaluating TAK1 inhibitors.
Caption: Simplified TAK1 signaling pathway and the inhibitory action of a derivative.
Caption: Workflow for the preclinical evaluation of a novel TAK1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. promega.jp [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: (E)-3-(6-Aminopyridin-3-yl)acrylic acid in Organic Synthesis
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a versatile bifunctional building block for organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Its structure incorporates a pyridine ring, a common pharmacophore, and a reactive acrylic acid moiety, making it a valuable precursor for creating a diverse range of derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 167837-43-6 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |
| Storage | Refrigerator | [1] |
Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid and amino functionalities.
1. Synthesis of Amide Derivatives: The carboxylic acid group can be readily converted to amides, which are prevalent in many biologically active compounds. This transformation is typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride or using coupling agents) followed by reaction with a primary or secondary amine.[2] These amide derivatives have potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] A Chinese patent suggests the use of this compound in the preparation of nicotinamide derivatives for cancer therapy.[6]
2. Synthesis of Ester Derivatives: Esterification of the carboxylic acid provides another route to functionalized molecules. This can be accomplished through Fischer-Speier esterification or by reacting the corresponding acyl chloride with an alcohol.[7][8] These esters can be used as intermediates for further synthetic transformations or as final products with potential biological activities.
3. Polymer Synthesis: The acrylic acid moiety makes this compound a potential monomer for the synthesis of functional polymers.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is a general procedure based on the Knoevenagel condensation reaction, a common method for synthesizing α,β-unsaturated acids.
Reaction Scheme:
References
- 1. This compound | 167837-43-6 [sigmaaldrich.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN102448939A - çé °èºè¡çç©ãå ¶å¶å¤ä»¥åå ¶ä½ä¸ºæçè¯ç©çæ²»çç¨é - Google Patents [patents.google.com]
- 7. FR2934261A1 - PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID - Google Patents [patents.google.com]
- 8. ijarsct.co.in [ijarsct.co.in]
Application Note: Analytical Methods for the Detection of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
Introduction
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a pyridine-containing acrylic acid derivative of interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control throughout the drug development process. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a protocol for UV-Vis spectrophotometric analysis is included for preliminary characterization.
Analytical Techniques
A suite of analytical techniques is proposed to provide comprehensive characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary recommended method for routine quantification and purity assessment due to its robustness, precision, and wide availability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity, making it ideal for impurity identification, degradation product analysis, and quantification at low concentrations.
-
UV-Vis Spectroscopy: A straightforward and rapid technique for preliminary identification and concentration estimation based on the chromophoric nature of the molecule.
Quantitative Data Summary
The following tables summarize the proposed quantitative parameters for the analytical methods. These values are based on typical performance for similar compounds and should be validated for specific laboratory conditions.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Instrumentation | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 5-7 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: LC-MS Method Parameters and Performance
| Parameter | Value |
| Instrumentation | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (Proposed) | m/z 165.1 → [To be determined by infusion] |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 3: UV-Vis Spectroscopy Parameters
| Parameter | Value |
| Instrumentation | Shimadzu UV-1800 or equivalent |
| Solvent | Methanol or 0.1 N HCl |
| Wavelength Scan Range | 200 - 400 nm |
| Expected λmax | ~265 nm and ~310 nm |
| Cuvette Path Length | 1 cm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines the procedure for the quantification and purity analysis of this compound.
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Sample diluent: 50:50 Methanol:Water
1.2. Instrument and Conditions
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 265 nm.
-
Injection Volume: 10 µL.
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in the sample diluent to achieve a final concentration within the calibration range.
1.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (sample diluent) to ensure a clean baseline.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Caption: HPLC-UV analysis workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is intended for the sensitive and selective detection and quantification of this compound, as well as for impurity identification.
2.1. Materials and Reagents
-
Same as for HPLC-UV method, but using LC-MS grade solvents and additives.
2.2. Instrument and Conditions
-
LC-MS system equipped with an ESI source and a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic conditions are the same as the HPLC-UV method.
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 45 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity identification.
-
Precursor Ion: m/z 165.1 [M+H]⁺
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan.
-
2.3. Analysis Procedure
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound.
-
Follow the sample and standard preparation steps as outlined in the HPLC-UV protocol, using concentrations appropriate for the higher sensitivity of the LC-MS system.
-
Perform the analysis using the established chromatographic method.
-
Process the data using the instrument's software to quantify the analyte and identify any impurities based on their mass-to-charge ratios and fragmentation patterns.
Caption: LC-MS detection pathway.
UV-Vis Spectroscopy
This protocol describes the basic procedure for obtaining the UV-Vis absorption spectrum of this compound.
3.1. Materials and Reagents
-
This compound
-
Methanol (spectroscopic grade) or 0.1 N Hydrochloric Acid
-
Quartz cuvettes
3.2. Instrument and Conditions
-
Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Slit Width: 1.0 nm.
3.3. Procedure
-
Prepare a solution of this compound in the chosen solvent at a concentration of approximately 10 µg/mL.
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.
-
Perform a baseline correction with the blank.
-
Acquire the absorption spectrum of the sample from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Caption: Logical method selection.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the analysis of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS method provides the necessary sensitivity and selectivity for trace-level analysis and impurity identification. UV-Vis spectroscopy serves as a valuable tool for initial characterization. It is imperative that these methods are fully validated in the end-user's laboratory to ensure compliance with regulatory standards.
Application Note: HPLC Analysis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
Introduction
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As a molecule combining an aminopyridine ring and an acrylic acid moiety, it possesses chromophores that make it suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This application note details a robust HPLC method for the quantitative analysis of this compound, which can be utilized for purity assessment, stability studies, and quality control in various research and development settings.
The described method is based on reversed-phase chromatography, which is well-suited for separating polar and non-polar compounds. The protocol has been developed to provide a reliable and reproducible means of analyzing this compound, ensuring accurate and consistent results for researchers, scientists, and drug development professionals.
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (Purity ≥97%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Compartment with temperature control
-
UV-Vis or Photodiode Array (PDA) Detector
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. These are based on established methods for similar aromatic acrylic acids and aminopyridine derivatives.[2][3][4]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 320 nm (or PDA scan 200-400 nm) |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
4. Preparation of Solutions
4.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Fill to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
4.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.3. Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound and dissolve it in a known volume of 50:50 methanol/water to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
6. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 2: System Suitability Results (Example)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.1 | 5600 |
| 2 | 8.51 | 1258765 | 1.1 | 5650 |
| 3 | 8.53 | 1251987 | 1.2 | 5580 |
| 4 | 8.52 | 1260123 | 1.1 | 5620 |
| 5 | 8.51 | 1255432 | 1.2 | 5590 |
| Mean | 8.52 | 1256126 | 1.14 | 5608 |
| %RSD | 0.09% | 0.25% | - | - |
Table 3: Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area (Mean) |
| 1 | 62543 |
| 5 | 312876 |
| 10 | 628910 |
| 20 | 1257890 |
| 50 | 3145678 |
| 100 | 6298765 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Parameters
References
Application Notes and Protocols for the Use of (E)-3-(6-Aminopyridin-3-yl)acrylic acid in Kinase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive searches of scientific literature and patent databases did not yield specific examples of (E)-3-(6-Aminopyridin-3-yl)acrylic acid being used as a component of a kinase inhibitor. The following application notes and protocols are therefore presented as a hypothetical guide for researchers interested in exploring the potential of this compound. The data and experimental procedures are representative of studies involving similar pyridinyl acrylamide-based covalent kinase inhibitors and are intended to serve as a template for investigation.
Introduction
This compound is a chemical compound that possesses a key structural feature utilized in the design of targeted covalent kinase inhibitors: an acrylic acid moiety attached to a pyridinyl scaffold. The acrylic acid's α,β-unsaturated carbonyl group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, most commonly cysteine, within the ATP-binding site of certain kinases. This mode of inhibition can lead to high potency and prolonged duration of action. The 6-aminopyridin-3-yl portion of the molecule can be synthetically modified to generate derivatives that target the specific binding pockets of various kinases, thereby influencing potency and selectivity.
This document outlines the potential applications of this compound in the study of kinase inhibition, with a focus on well-established targets for covalent inhibitors, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).
Potential Kinase Targets and Signaling Pathways
Derivatives of this compound could potentially be designed to target kinases with a suitably positioned cysteine residue in their ATP-binding site. Below are examples of such kinases and their associated signaling pathways.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). Covalent inhibitors targeting a cysteine residue (Cys797) in the ATP-binding site of EGFR have shown significant clinical efficacy.
Caption: EGFR signaling pathway and the point of covalent inhibition.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is critical for B-cell development, differentiation, and survival. Aberrant BCR signaling is a hallmark of several B-cell malignancies. Covalent inhibitors targeting Cys481 in BTK have revolutionized the treatment of these diseases.
Caption: BTK signaling pathway and the point of covalent inhibition.
Data Presentation: Hypothetical Inhibitor Profiles
The following tables present hypothetical data for a series of inhibitors derived from this compound. These tables are for illustrative purposes to demonstrate how quantitative data for novel kinase inhibitors are typically presented.
Table 1: In Vitro Kinase Inhibition
| Compound ID | R-Group Modification | Target Kinase | IC50 (nM) |
| PAA-001 | -H | EGFR (WT) | 150.2 |
| PAA-002 | -CH3 | EGFR (WT) | 75.8 |
| PAA-003 | -OCH3 | EGFR (WT) | 52.1 |
| PAA-004 | -Cl | EGFR (WT) | 25.6 |
| PAA-005 | -CF3 | EGFR (WT) | 10.3 |
| PAB-001 | -H | BTK | 210.5 |
| PAB-002 | -Phenyl | BTK | 88.2 |
| PAB-003 | -4-Phenoxyphenyl | BTK | 9.7 |
| PAJ-001 | -H | JAK3 | 350.1 |
| PAJ-002 | -Cyclohexyl | JAK3 | 120.4 |
| PAJ-003 | -Adamantyl | JAK3 | 45.9 |
Table 2: Kinase Selectivity Profile of PAA-005
| Kinase | % Inhibition at 1 µM |
| EGFR | 98.5 |
| HER2 | 65.2 |
| HER4 | 40.1 |
| BTK | 15.8 |
| JAK3 | 5.2 |
| SRC | 20.3 |
| ABL1 | 12.1 |
Table 3: Cellular Activity of PAB-003
| Cell Line | Target Pathway | Assay Type | EC50 (nM) |
| Ramos (B-cell lymphoma) | BCR Signaling | Cell Viability | 55.6 |
| TMD8 (B-cell lymphoma) | BCR Signaling | BTK Autophosphorylation | 25.1 |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of kinase inhibitors derived from this compound.
General Synthesis of Pyridinyl Acrylamide Derivatives
This protocol describes a general method for the amide coupling of this compound with various amines to generate a library of potential kinase inhibitors.
Caption: General workflow for the synthesis of pyridinyl acrylamide inhibitors.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., EGFR, BTK)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include controls for 0% inhibition (DMSO only) and 100% inhibition.
-
Add the kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based BTK Autophosphorylation Assay
This protocol assesses the ability of an inhibitor to block the autophosphorylation of BTK in a cellular context, a key marker of its activation.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compound
-
Anti-IgM antibody (for stimulation)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture TMD8 cells to the desired density.
-
Pre-treat cells with various concentrations of the test compound or DMSO for 2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BCR signaling and BTK activation.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of BTK autophosphorylation.
Conclusion
While this compound has not been explicitly documented in the context of kinase inhibitor development, its structural features suggest it is a viable starting point for the synthesis of novel covalent inhibitors. The protocols and hypothetical data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold against various kinase targets. The key to success will lie in the strategic chemical modifications of the core structure to achieve high potency and selectivity for the kinase of interest.
Application Notes and Protocols: Dissolving (E)-3-(6-Aminopyridin-3-yl)acrylic acid for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a compound of interest in various biological assays. Its utility in experimental settings is dependent on proper dissolution to achieve accurate and reproducible results. This document provides a detailed protocol for dissolving this compound, guidance on determining its solubility in common laboratory solvents, and recommendations for preparing and storing stock solutions for use in downstream applications.
Physicochemical Properties
-
Molecular Formula: C₈H₈N₂O₂
-
Molecular Weight: 164.16 g/mol
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observations and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for preparing high-concentration stock solutions. |
| Water | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended for high concentrations. May be suitable for preparing dilute working solutions from a DMSO stock. |
| Ethanol | Likely Soluble | Many aminopyridine carboxylic acids exhibit solubility in ethanol. This should be experimentally verified. |
| Phosphate-Buffered Saline (PBS) | Likely Sparingly Soluble | Similar to water, direct dissolution may be difficult. The pH of the PBS can influence solubility. |
Experimental Protocol: Solubility Testing and Stock Solution Preparation
This protocol outlines a method to systematically test the solubility of this compound and prepare a stock solution.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Deionized or distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Protocol Steps:
-
Solvent Selection: Based on the information in Table 1, start with DMSO as the primary solvent for creating a high-concentration stock solution.
-
Preparation of a High-Concentration Stock Solution in DMSO: a. Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it in a sterile microcentrifuge tube. b. Add a calculated volume of DMSO to achieve a desired high concentration (e.g., 10 mM or 50 mM). c. Vortex the solution vigorously for 1-2 minutes. d. If the solid does not completely dissolve, sonicate the tube for 5-10 minutes. e. Visually inspect the solution for any undissolved particulate matter. If the solution is clear, this is your stock solution. If not, proceed with a solubility test.
-
Determination of Practical Solubility (Optional but Recommended): a. If the compound did not fully dissolve at the initial high concentration, add small, precise volumes of DMSO incrementally, vortexing and sonicating after each addition, until the solid is completely dissolved. b. Record the final volume of DMSO used to calculate the approximate solubility in mg/mL or mM.
-
Preparation of Working Solutions: a. Working solutions for most biological assays are prepared by diluting the high-concentration DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). b. Important: To avoid precipitation, it is crucial that the final concentration of DMSO in the working solution is kept low, typically below 0.5% (v/v). c. Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentrations. d. After dilution, vortex the working solution gently and visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or a different buffering system may be necessary.
-
Testing Solubility in Other Solvents (Optional): a. Repeat the solubility testing steps with other organic solvents like ethanol if required for a specific application.
Storage and Stability
-
Solid Compound: Store the solid this compound in a tightly sealed container in a refrigerator (2-8°C) as recommended.[1][2]
-
Stock Solutions:
-
DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
The long-term stability of the compound in DMSO has not been extensively reported. It is advisable to prepare fresh stock solutions periodically (e.g., every 1-3 months) or before critical experiments.
-
-
Aqueous Working Solutions: Due to the potential for lower stability in aqueous environments, it is strongly recommended to prepare fresh aqueous working solutions from the frozen DMSO stock on the day of the experiment. Do not store aqueous solutions for extended periods.
Workflow for Dissolving this compound
Caption: Workflow for preparing solutions of this compound.
References
- 1. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 2. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Aminopyridine-2-carboxylic acid | 100047-36-7 [amp.chemicalbook.com]
The Synthesis of Heterocyclic Compounds from (E)-3-(6-Aminopyridin-3-yl)acrylic Acid: A Scoping Review of Available Methodologies
For Researchers, Scientists, and Drug Development Professionals
(E)-3-(6-Aminopyridin-3-yl)acrylic acid presents a versatile scaffold for the synthesis of a variety of heterocyclic compounds, owing to its reactive amino and acrylic acid functionalities. This bifunctional nature allows for diverse cyclization strategies to construct fused ring systems, particularly those of medicinal interest such as pyridopyrimidines. However, a comprehensive review of established protocols and quantitative data for its direct application in heterocyclic synthesis reveals a notable gap in the currently available scientific literature.
While the synthesis of pyridopyrimidines and other related heterocyclic systems is extensively documented, specific methodologies detailing the use of this compound as the starting material are not readily found in published research. General synthetic routes to analogous structures often employ alternative precursors, such as substituted aminopyridines reacting with various cyclizing agents.
This document aims to provide a foundational understanding of the potential synthetic pathways that could be explored for the utilization of this compound in the generation of novel heterocyclic entities. The proposed protocols are based on established chemical principles for the synthesis of related compounds and are intended to serve as a starting point for further investigation and methods development.
Potential Synthetic Pathways
The primary reactive sites of this compound for heterocyclic synthesis are the 6-amino group and the acrylic acid moiety. These can undergo cyclocondensation reactions with various reagents to form fused pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidine derivatives.
dot
Caption: Potential synthetic routes from the starting material.
Reaction with Urea
The reaction of an aminopyridine derivative with urea is a common method for the synthesis of pyridopyrimidin-4-ones. This reaction typically proceeds at elevated temperatures, often in a high-boiling solvent or under neat conditions. The proposed reaction would involve the nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia.
Reaction with Guanidine
Guanidine can be employed to introduce an amino group at the 2-position of the resulting pyrimidine ring, yielding 2-aminopyrido[2,3-d]pyrimidin-4-ones. The reaction mechanism is analogous to that with urea, involving cyclocondensation.
Reaction with Formamide
Formamide can serve as a source of a one-carbon unit to form the pyrimidine ring, leading to pyrido[2,3-d]pyrimidin-4-ones. This reaction, known as the Bredereck reaction, often requires a dehydrating agent or high temperatures.
Reaction with Malononitrile
Malononitrile is a versatile reagent for the synthesis of various nitrogen-containing heterocycles. In the context of this compound, a potential pathway could involve a Michael addition of the amino group to the double bond of a Knoevenagel condensation product of malononitrile, followed by intramolecular cyclization and subsequent aromatization to yield highly functionalized pyrido[2,3-d]pyrimidines.
Experimental Protocols (Proposed)
It is crucial to note that the following protocols are theoretical and have not been validated through published experimental data for the specific starting material. They should be considered as starting points for experimental design and optimization.
General Considerations:
-
Starting Material Purity: Ensure the purity of this compound using standard analytical techniques (NMR, LC-MS, etc.) before use.
-
Reaction Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Product Characterization: Purify the products using column chromatography or recrystallization and characterize them thoroughly using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Table 1: Proposed Reaction Conditions for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Reagent | Proposed Conditions | Potential Product |
| Urea | Heat neat mixture at 180-200 °C for 2-4 hours. | 7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one |
| Guanidine Hydrochloride | Reflux in a high-boiling solvent (e.g., ethylene glycol, DMF) with a base (e.g., NaOEt, K₂CO₃) for 6-12 hours. | 2-Amino-7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one |
| Formamide | Reflux in excess formamide at 150-180 °C for 4-8 hours. | 7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one |
| Malononitrile & Aldehyde | One-pot reaction: Reflux with an aromatic aldehyde and malononitrile in ethanol with a catalytic amount of base (e.g., piperidine) for 8-16 hours. | Highly substituted 7-aryl-pyrido[2,3-d]pyrimidine |
Data Presentation
As no specific quantitative data for the synthesis of heterocyclic compounds from this compound has been found in the reviewed literature, a table summarizing such data cannot be provided at this time. Researchers are encouraged to meticulously record and report key experimental data, including:
-
Reaction yields (%)
-
Melting points (°C)
-
Spectroscopic data (¹H NMR, ¹³C NMR, MS, IR)
-
Biological activity data (e.g., IC₅₀, MIC values) if applicable.
Signaling Pathways and Biological Applications
The biological activity of pyrido[2,3-d]pyrimidine derivatives is well-documented, with many compounds exhibiting potent inhibitory activity against various protein kinases. These kinases are often key components of cellular signaling pathways that are dysregulated in diseases such as cancer.
dot
Caption: Potential mechanism of action for synthesized compounds.
Given the structural similarity to known kinase inhibitors, it is plausible that novel pyrido[2,3-d]pyrimidines synthesized from this compound could target pathways such as the EGFR, VEGFR, PI3K/Akt, and MAPK signaling cascades. Further research, including in vitro kinase assays and cellular studies, would be necessary to elucidate the specific biological targets and mechanisms of action of any newly synthesized compounds.
Conclusion and Future Directions
While direct, published protocols for the synthesis of heterocyclic compounds from this compound are currently lacking, the chemical nature of this starting material suggests its high potential as a precursor for the generation of diverse and medicinally relevant scaffolds. The proposed synthetic strategies offer a starting point for researchers to explore these transformations. There is a clear need for systematic studies to establish optimized reaction conditions, characterize the resulting products, and evaluate their biological activities. Such research would significantly contribute to the field of medicinal chemistry and drug discovery by expanding the chemical space accessible from this versatile building block.
Application Notes and Protocols for Cell-based Assays with (E)-3-(6-Aminopyridin-3-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a small molecule with potential applications in biomedical research and drug discovery. While specific biological targets of this compound are not extensively characterized in publicly available literature, its structural features suggest potential activity as a kinase inhibitor. This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound, using the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway as a representative model system.
Hypothesis: Based on its chemical structure, it is hypothesized that this compound may act as an inhibitor of the TAK1 signaling pathway. TAK1 is a key regulator of cellular processes such as inflammation and apoptosis, making it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[1][2]
These protocols and application notes are designed to provide a robust framework for screening and characterizing the biological activity of this compound and other potential kinase inhibitors.
Signaling Pathway
The TAK1 signaling pathway is a critical component of the cellular response to inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α). Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK signaling pathways, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[2] Inhibition of TAK1 can block these downstream effects, making it a promising strategy for the treatment of inflammatory diseases and certain types of cancer.
Data Presentation
The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound compared to a known TAK1 inhibitor, Takinib. This data is illustrative and would be generated using the protocols described below.
Table 1: Inhibition of NF-κB Reporter Activity
| Compound | Concentration (µM) | NF-κB Activity (% of Control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | 85 |
| 1 | 55 | |
| 10 | 20 | |
| Takinib[3] | 0.01 | 70 |
| 0.1 | 30 | |
| 1 | 5 |
Table 2: IC50 Values for TAK1 Inhibition
| Compound | Assay | IC50 (µM) |
| This compound | NF-κB Reporter Assay | 1.5 |
| Cell Viability Assay | 2.8 | |
| Takinib[3][4] | NF-κB Reporter Assay | 0.05 |
| Cell Viability Assay | 0.1 |
Experimental Protocols
Two key cell-based assays are detailed below to assess the inhibitory potential of this compound on the TAK1 signaling pathway.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a downstream effector of the TAK1 pathway. Inhibition of TAK1 will lead to a decrease in TNF-α-induced NF-κB activity, resulting in a reduced luciferase signal.[5][6]
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Takinib (positive control)
-
Recombinant human TNF-α
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Takinib in serum-free DMEM.
-
Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Stimulation:
-
Add 10 µL of TNF-α (final concentration of 10 ng/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells by adding 20 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.[7]
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.[5]
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected Renilla luciferase control if applicable.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the effect of the compound on cell viability, which can be an indicator of cytotoxicity or inhibition of pro-survival pathways regulated by TAK1.
Materials:
-
Cancer cell line known to be sensitive to TAK1 inhibition (e.g., a subset of breast cancer or lymphoma cells)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Takinib (positive control)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Takinib in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[9]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the cell-based assays described above.
References
- 1. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (E)-3-(6-Aminopyridin-3-yl)acrylic acid synthesis. The content is structured to directly address common issues encountered during laboratory experiments for the two primary synthetic routes: the Heck Reaction and the Knoevenagel Condensation.
Section 1: Heck Reaction Route
The Palladium-catalyzed Heck reaction is a common method for the synthesis of this compound, typically by coupling 2-Amino-5-bromopyridine with acrylic acid. This section provides a detailed troubleshooting guide for this process.
Frequently Asked Questions (FAQs) - Heck Reaction
Q1: My Heck reaction is showing low to no conversion of the starting materials. What are the likely causes?
A1: Low or no conversion in a Heck reaction can stem from several factors. The most common issues include an inactive catalyst, suboptimal reaction conditions, or problems with the reagents themselves. Specifically for aminopyridine substrates, coordination of the pyridine nitrogen to the palladium center can inhibit the catalytic cycle. Ensure your palladium catalyst is active, the solvent is anhydrous, and the base is appropriate for the reaction.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Common side products in the Heck reaction include homocoupled aryl halides and the reduced Heck product, where the double bond of the acrylic acid is saturated. The formation of these byproducts is often influenced by the reaction temperature, the choice of base, and the ligand. Lowering the temperature or screening different bases and ligands can help to minimize these side reactions.
Q3: How do I choose the right palladium catalyst and ligand for this reaction?
A3: The choice of catalyst and ligand is critical. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, the use of phosphine ligands is often necessary. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-donating ligands such as tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs) can improve catalyst activity and stability. Bidentate ligands like 1,3-bis(diphenylphosphino)propane (dppp) can also be beneficial in controlling selectivity.
Q4: What is the optimal temperature for this Heck reaction?
A4: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C, to facilitate the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increased side product formation. The optimal temperature should be determined empirically for your specific reaction setup.
Troubleshooting Guide: Low Yield in Heck Reaction
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via the Heck reaction.
Diagram: Troubleshooting Workflow for Low Yield in Heck Reaction
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Table 1: Troubleshooting Common Issues in the Heck Reaction
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive catalyst | Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst. |
| Incorrect base | Screen different inorganic (e.g., K₂CO₃, Na₂CO₃) and organic (e.g., Et₃N, DIPEA) bases.[1] | |
| Low temperature | Incrementally increase the reaction temperature (e.g., in 10 °C steps from 80 °C to 120 °C). | |
| Low Yield | Catalyst deactivation (Pd black) | Use a more robust ligand (e.g., bulky phosphines, NHCs) or a phase-transfer catalyst (e.g., TBAB). |
| Suboptimal solvent | Screen polar aprotic solvents such as DMF, NMP, or acetonitrile. | |
| Water in the reaction | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. | |
| Side Product Formation | Homocoupling of aryl halide | Lower the reaction temperature. Use a higher ratio of the alkene. |
| Reduction of the double bond | Change the base or solvent system. This is a known side reaction. | |
| Poor Reproducibility | Variable reagent quality | Use reagents from a reliable source and ensure consistent purity. |
| Inconsistent inert atmosphere | Ensure the reaction setup is properly purged and maintained under an inert gas (e.g., Argon or Nitrogen). |
Detailed Experimental Protocol: Heck Reaction
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Acrylic acid (2.2 eq)
-
Sodium carbonate (Na₂CO₃) (3.5 eq)
-
Palladium(II) chloride (PdCl₂) (catalytic amount)
-
Deionized water
Procedure:
-
To a solution of 2-amino-5-bromopyridine and sodium carbonate in water, carefully add acrylic acid.
-
Add the palladium(II) chloride catalyst to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/water).
Table 2: Example Reaction Conditions and Yield for Heck Reaction
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | Acrylic acid | PdCl₂ | Na₂CO₃ | Water | Reflux | N/A | 62 | [1] |
| Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | 35.7 |
Section 2: Knoevenagel Condensation Route
The Knoevenagel condensation provides an alternative route to this compound, typically starting from 6-Aminopyridine-3-carbaldehyde and malonic acid. The Doebner modification of this reaction is particularly relevant.
Frequently Asked Questions (FAQs) - Knoevenagel Condensation
Q1: What is the Doebner modification of the Knoevenagel condensation?
A1: The Doebner modification involves the reaction of an aldehyde with malonic acid in the presence of a basic solvent, typically pyridine, which also acts as a catalyst.[2] A key feature of this modification is the in-situ decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid directly.[2]
Q2: My Knoevenagel condensation is not going to completion. What can I do?
A2: Incomplete conversion can be due to insufficient heating, an inappropriate catalyst, or catalyst poisoning. Ensure the reaction is heated to a suitable temperature (often reflux). While pyridine is a common solvent and catalyst, a catalytic amount of a stronger base like piperidine can be added to increase the reaction rate.
Q3: I am getting a mixture of products. What are the likely impurities?
A3: A common impurity is the un-decarboxylated dicarboxylic acid intermediate. Prolonged heating or the addition of a catalyst like piperidine can promote full decarboxylation. Another possibility is the self-condensation of the starting aldehyde if too strong a base is used.
Q4: Can this reaction be performed under "green" conditions?
A4: Yes, there are reports of Knoevenagel condensations being carried out under catalyst-free conditions in a water:ethanol mixture, which is a more environmentally friendly approach. However, the efficiency of this method may vary depending on the specific substrates.
Troubleshooting Guide: Low Yield in Knoevenagel Condensation
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via the Knoevenagel condensation.
Diagram: Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
Caption: A stepwise workflow for troubleshooting low yields in Knoevenagel condensations.
Table 3: Troubleshooting Common Issues in the Knoevenagel Condensation
| Issue | Potential Cause | Recommended Action |
| No Reaction | Insufficiently basic catalyst | If using pyridine alone, add a catalytic amount of piperidine. |
| Low temperature | Ensure the reaction is heated to reflux. | |
| Low Yield | Incomplete decarboxylation | Increase reaction time or add a catalytic amount of piperidine. |
| Water inhibiting the reaction | Use a Dean-Stark apparatus to remove water as it is formed. | |
| Suboptimal solvent | Consider alternative solvents such as toluene with triethylamine as a base. | |
| Side Product Formation | Aldehyde self-condensation | Use a weaker base; avoid strong bases like alkoxides. |
| Michael addition of malonic acid | This is less common but can occur. Ensure a 1:1 stoichiometry of aldehyde to malonic acid. | |
| Product is an oil/difficult to isolate | Impurities present | Ensure complete decarboxylation. Purify by column chromatography or recrystallization. |
Detailed Experimental Protocol: Knoevenagel-Doebner Condensation
This is a general protocol for the Knoevenagel-Doebner condensation, which can be adapted for the synthesis of this compound.
Materials:
-
6-Aminopyridine-3-carbaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve 6-Aminopyridine-3-carbaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress (e.g., by TLC, watching for CO₂ evolution).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Table 4: Representative Conditions for Knoevenagel-Doebner Condensation
| Aldehyde | Active Methylene | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
| Aromatic Aldehyde | Malonic Acid | Pyridine/Piperidine | Reflux | Typically Good to Excellent | General Knowledge |
| Acrolein | Malonic Acid | Pyridine | N/A | N/A | [2] |
| Aromatic Aldehyde | Malonic Acid | Toluene/Triethylamine | Reflux | Comparable to Pyridine |
Section 3: General FAQs and Purification
Q1: My final product is colored. How can I decolorize it?
A1: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.
Q2: I am having trouble purifying the final product by recrystallization. What are my options?
A2: If recrystallization is ineffective, column chromatography on silica gel is a common alternative. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the product protonated) can be effective.
Q3: The product appears to be polymerizing upon storage. How can I prevent this?
A3: Vinylpyridines and acrylic acids can be prone to polymerization.[3] Store the purified product in a cool, dark place, and consider adding a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) for long-term storage.
References
Technical Support Center: Purification of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of (E)-3-(6-Aminopyrin-3-yl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid?
A1: Based on common synthetic routes, such as the Heck reaction between a 6-aminohalopyridine and acrylic acid (or an ester thereof), the following impurities are frequently observed:
-
Unreacted Starting Materials: Residual 6-amino-3-halopyridine and acrylic acid or its ester.
-
Homocoupling Products: Biaryl species formed from the coupling of two molecules of the 6-aminohalopyridine.
-
Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Geometric Isomer: The (Z)-isomer of the desired product.
-
Solvents and Reagents: Residual solvents (e.g., DMF, acetonitrile) and bases (e.g., triethylamine) from the reaction and workup.
Q2: My purified compound shows persistent colored impurities. How can I remove them?
A2: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal.[1] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration.[1]
Q3: I am struggling to crystallize my product. What can I do?
A3: If you are having difficulty with crystallization, consider the following troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2]
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent Concentration: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and allow it to cool again.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly. |
| Poor recovery of the compound. | The compound is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at cold temperatures. Reduce the volume of the solvent used for dissolution. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration.[1] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration and try cooling again. Try adding a seed crystal of the pure compound. |
Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (mobile phase). Incorrect stationary phase. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase for separation. Consider using a different type of chromatography column (e.g., reverse-phase if normal-phase is not effective). |
| Product streaks on the column. | The compound is too polar for the stationary phase. The compound is not fully dissolved in the mobile phase. | Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase. Ensure the sample is fully dissolved before loading it onto the column. |
| Low recovery from the column. | The compound is irreversibly adsorbed onto the stationary phase. | Add a stronger eluting solvent to the mobile phase. Consider using a different stationary phase. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[2][3]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Based on the polarity of the compound, choose an appropriate stationary phase (e.g., silica gel for polar compounds). Use TLC to determine a suitable mobile phase that gives good separation between the product and impurities (an Rf value of ~0.3 for the product is often ideal).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification process.
References
Stability and storage conditions for (E)-3-(6-Aminopyridin-3-yl)acrylic acid
This technical support center provides guidance on the stability, storage, and handling of (E)-3-(6-Aminopyridin-3-yl)acrylic acid (CAS No. 167837-43-6). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a refrigerator.[1] The compound is a solid and should be kept in a tightly sealed container to prevent moisture absorption and contamination.
Q2: What is the typical shelf life of this compound?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure, which contains an acrylic acid moiety and an aminopyridine ring, potential degradation pathways include:
-
Polymerization: Like other acrylic acids, this compound may be susceptible to polymerization, especially when exposed to heat, light, or in the presence of radical initiators.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Oxidation: The aminopyridine ring and the acrylic double bond can be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis, although this is less common for the acrylic acid moiety itself.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color (from off-white or yellow to brown), a change in texture, or clumping of the solid material. Chemically, degradation can be identified by a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in NMR spectra.
Q5: What are the known incompatibilities for this compound?
A5: As a substituted acrylic acid, it should be considered incompatible with:
-
Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong bases: Can deprotonate the carboxylic acid, potentially leading to other reactions.
-
Radical initiators: Can induce polymerization. It is also advisable to avoid prolonged exposure to heat, direct sunlight, and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Verify the purity of your current stock using the HPLC method described in the Experimental Protocols section.2. If purity is compromised, use a fresh, unopened vial of the compound.3. Ensure proper storage conditions are being maintained. |
| Compound has changed color or texture | The compound has likely undergone some form of degradation (e.g., oxidation, polymerization). | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Difficulty dissolving the compound | The compound may have polymerized or degraded into less soluble products. | 1. Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO, DMF).2. If solubility is an issue, it is a strong indicator of degradation. Do not use the material. |
Data Presentation
Table 1: Physicochemical and Storage Information
| Parameter | Value | Reference |
| CAS Number | 167837-43-6 | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Recommended Storage | Refrigerator (2-8 °C) | [1] |
| Typical Purity | ≥97% | [1] |
Table 2: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of aminopyridine and acrylic acid derivatives and is intended for determining the purity of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol or a mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 266 nm (based on aminopyridine absorbance).
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Hold at 50% A, 50% B
-
17-18 min: Linear gradient back to 95% A, 5% B
-
18-25 min: Hold at 95% A, 5% B (re-equilibration)
-
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Forced Degradation Study
To understand the stability of the compound, forced degradation studies can be performed. This involves subjecting the compound to stress conditions and analyzing the resulting material by the HPLC method described above.
1. Acid Hydrolysis:
-
Dissolve the compound in a 0.1 N HCl solution.
-
Heat at 60 °C for 24 hours.
-
Neutralize the solution before injection into the HPLC.
2. Base Hydrolysis:
-
Dissolve the compound in a 0.1 N NaOH solution.
-
Keep at room temperature for 24 hours.
-
Neutralize the solution before injection into the HPLC.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
4. Thermal Degradation:
-
Keep the solid compound in an oven at 80 °C for 48 hours.
-
Dissolve the stressed sample in the diluent for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.
-
Dissolve the stressed sample in the diluent for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
This section is divided by the common synthetic routes used to prepare this compound: the Knoevenagel Condensation, the Wittig Reaction, and the Heck Reaction.
Knoevenagel Condensation Route
The Knoevenagel condensation involves the reaction of 6-aminopyridine-3-carbaldehyde with an active methylene compound, such as malonic acid, followed by decarboxylation.[1][2]
Q1: My Knoevenagel condensation reaction is showing low yield. What are the potential causes and solutions?
A1: Low yields in the Knoevenagel condensation can stem from several factors:
-
Insufficient basicity of the catalyst: This reaction typically requires a weak base catalyst like piperidine or pyridine to facilitate the deprotonation of the active methylene compound.[1] If the reaction is sluggish, consider switching to a slightly stronger base, but avoid strong bases which can cause self-condensation of the aldehyde.[1]
-
Poor solubility of reactants: Ensure that both 6-aminopyridine-3-carbaldehyde and malonic acid are adequately dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system or a different solvent altogether. Pyridine is often used as both the base and the solvent in the Doebner modification of the Knoevenagel condensation.[1]
-
Incomplete decarboxylation: The final step of the reaction, when using malonic acid, is a decarboxylation which is often thermally induced. If you isolate the dicarboxylic acid intermediate, ensure the reaction temperature and time are sufficient for complete decarboxylation.
Q2: I am observing significant amounts of unreacted 6-aminopyridine-3-carbaldehyde. How can I improve conversion?
A2: Unreacted starting material is a common issue. To drive the reaction to completion, you can:
-
Increase the equivalents of the active methylene compound: Using a slight excess (1.1 to 1.5 equivalents) of malonic acid can help shift the equilibrium towards the product.
-
Optimize reaction time and temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gently heating the reaction mixture may also improve the reaction rate.
Q3: What are the likely byproducts in a Knoevenagel condensation for this synthesis?
A3: While the Knoevenagel condensation is generally a clean reaction, potential byproducts include:
-
Michael addition product: The product, an α,β-unsaturated acid, can potentially react with another equivalent of the malonic acid enolate via a Michael addition. This is more likely if a strong base is used.
-
Self-condensation of the aldehyde: Although less common with weak bases, self-condensation of 6-aminopyridine-3-carbaldehyde can occur.[1]
-
Over-reaction or side reactions of the amino group: The free amino group on the pyridine ring could potentially undergo side reactions depending on the reaction conditions, though it is generally not highly reactive under typical Knoevenagel conditions.
Wittig Reaction Route
The Wittig reaction provides a reliable method for forming the carbon-carbon double bond by reacting 6-aminopyridine-3-carbaldehyde with a phosphorus ylide (Wittig reagent).[3][4]
Q1: My Wittig reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Use of stabilized ylides: Stabilized ylides, typically those with an electron-withdrawing group (like an ester) on the ylidic carbon, predominantly form the (E)-alkene.[3][4] For the synthesis of the target acrylic acid, a stabilized ylide such as (triphenylphosphoranylidene)acetic acid or its corresponding ester would be the preferred reagent.
-
Reaction conditions: For non-stabilized ylides, the stereoselectivity can be influenced by the presence of lithium salts. Betaines can be stabilized by lithium salts, potentially leading to side products.[3] Using sodium- or potassium-based bases can sometimes favor the (Z)-isomer.
Q2: I am having trouble with the formation of the Wittig reagent (ylide). What are some common issues?
A2: The formation of the phosphorus ylide is a critical step.
-
Incomplete deprotonation: The phosphonium salt precursor must be deprotonated with a strong base (e.g., n-butyllithium, sodium hydride).[5] Ensure the base is fresh and the reaction is performed under anhydrous conditions, as ylides are moisture-sensitive.[6]
-
Steric hindrance: If the alkyl halide used to prepare the phosphonium salt is sterically hindered, the initial SN2 reaction with triphenylphosphine may be slow or inefficient.[7]
Q3: What are the major byproducts I should look for in my Wittig reaction?
A3: Common byproducts in a Wittig reaction include:
-
(Z)-isomer: As mentioned, the formation of the undesired cis-isomer is a common issue, particularly with unstabilized ylides.[4]
-
Triphenylphosphine oxide: This is a stoichiometric byproduct of the reaction and needs to be removed during purification.[4] It is often removed by chromatography or crystallization.
-
Unreacted aldehyde: If the ylide is not reactive enough or if it decomposes before reacting, you will observe unreacted 6-aminopyridine-3-carbaldehyde.
Heck Reaction Route
The Heck reaction can be employed to form the acrylic acid derivative by coupling 3-bromo-6-aminopyridine with acrylic acid or one of its esters, catalyzed by a palladium complex.[8][9]
Q1: My Heck reaction is giving a low yield of the desired product. What can I do to optimize it?
A1: The Heck reaction is sensitive to several parameters.
-
Catalyst activity: The choice of palladium catalyst and ligand is crucial. Ensure the catalyst is active and not poisoned. The pyridine nitrogen can sometimes coordinate to the palladium and inhibit the catalytic cycle, so careful optimization of ligands and conditions is necessary.
-
Base selection: An appropriate base is required to regenerate the active Pd(0) catalyst.[10] Common bases include triethylamine or inorganic carbonates. The choice of base can significantly impact the reaction outcome.
-
Solvent and temperature: The reaction often requires elevated temperatures. The solvent should be able to dissolve all reactants and be stable at the reaction temperature.
Q2: I am observing the formation of a reduced byproduct instead of the desired acrylic acid derivative. What is happening?
A2: The formation of a "reductive Heck" product, where the aryl group is added across the double bond followed by reduction instead of β-hydride elimination, is a known side reaction.[11] The extent of this side reaction can be influenced by the base, temperature, substrate, and solvent.[11] To minimize this, careful optimization of the reaction conditions is necessary.
Q3: What are the common byproducts in a Heck reaction for this synthesis?
A3: Besides the reductive Heck product, other potential byproducts include:
-
Homocoupling of the aryl halide: The 3-bromo-6-aminopyridine can couple with itself to form a bipyridine species.
-
Isomerization of the double bond: Although the Heck reaction generally favors the trans-product, some isomerization can occur under certain conditions.[10]
-
Dehalogenated starting material: The bromo-aminopyridine can be reduced to 2-aminopyridine.
Data Summary Table
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Yield | Incomplete reaction, side reactions, poor reagent quality. | Optimize reaction time and temperature, use fresh reagents, consider a different synthetic route. |
| Mixture of (E) and (Z) Isomers | Use of non-stabilized Wittig reagent, reaction conditions. | Use a stabilized Wittig ylide for (E)-selectivity. |
| Unreacted Starting Material | Insufficient reagent, low reactivity, poor catalyst activity. | Use a slight excess of the other reactant, increase reaction temperature, check catalyst quality. |
| Formation of Triphenylphosphine Oxide | Stoichiometric byproduct of the Wittig reaction. | Purify the product by column chromatography or crystallization. |
| Homocoupling of Aryl Halide | Side reaction in Heck coupling. | Optimize ligand and reaction conditions to favor cross-coupling. |
| Reductive Heck Product | Competing reaction pathway in the Heck reaction. | Adjust base, temperature, and solvent to favor β-hydride elimination.[11] |
Experimental Protocols
Detailed experimental protocols for the Knoevenagel, Wittig, and Heck reactions are widely available in the organic chemistry literature. The following are generalized procedures that should be adapted and optimized for the specific synthesis of this compound.
General Protocol for Knoevenagel Condensation (Doebner Modification):
-
To a solution of 6-aminopyridine-3-carbaldehyde in pyridine, add malonic acid (1.1-1.5 equivalents).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and acidify with aqueous HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
General Protocol for Wittig Reaction:
-
Prepare the phosphonium salt by reacting triphenylphosphine with a suitable haloacetic acid derivative (e.g., ethyl bromoacetate) in an appropriate solvent.
-
Suspend the phosphonium salt in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.
-
Add a solution of 6-aminopyridine-3-carbaldehyde in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and any unreacted starting materials.
-
If an ester was used, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with NaOH or LiOH).
General Protocol for Heck Reaction:
-
To a reaction vessel, add 3-bromo-6-aminopyridine, acrylic acid (or an acrylate ester), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., triethylamine).
-
Add a suitable solvent (e.g., DMF, acetonitrile).
-
Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
-
If an ester was used, perform hydrolysis to obtain the final carboxylic acid.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Optimizing reaction conditions for aminopyridine acrylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of aminopyridine acrylic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to aminopyridine acrylic acids?
A1: The main synthetic strategies involve either forming a C-C bond between a halo-aminopyridine and an acrylic acid derivative (or vice-versa) or creating an amide bond between an aminopyridine and acrylic acid (or a derivative). The two most common and effective methods are the Palladium-catalyzed Heck reaction and direct amide coupling.
Q2: Which factors are most critical for optimizing the Heck reaction for this synthesis?
A2: The choice of catalyst, ligand, base, and solvent are all crucial for a successful Heck reaction. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, (o-tol)₃P) significantly influence reaction rate and selectivity.[1] The base is essential for regenerating the active Pd(0) catalyst, with common choices being triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[2] Solvents like DMF and acetonitrile are frequently used.[1]
Q3: What are the key considerations for a successful amide coupling between an aminopyridine and acrylic acid?
A3: The primary challenge in amide coupling with aminopyridines is the decreased nucleophilicity of the amino group. Standard coupling reagents like EDCI, BOP, or HATU may result in low yields. A more effective approach involves using 2-aminopyridine-N-oxide as the starting material, which can lead to nearly quantitative yields of the N-oxide-(pyridin-2-yl)amide intermediate. This intermediate can then be reduced to the desired N-(pyridin-2-yl)amide.
Q4: How can I purify the final aminopyridine acrylic acid product?
A4: Purification strategies depend on the physical properties of the product. Common methods include recrystallization, column chromatography on silica gel, or for specific derivatives, cation-exchange chromatography.[3] The choice of solvent for recrystallization or the eluent for chromatography will need to be optimized based on the polarity of the synthesized molecule.
Troubleshooting Guides
Low Yield
Problem: The yield of the desired aminopyridine acrylic acid is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System (Heck Reaction) | 2-chloropyridines are less reactive than their bromo or iodo counterparts, requiring a more active catalyst system. Consider using electron-rich and sterically hindered phosphine ligands. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] |
| Catalyst Inhibition | The nitrogen atoms in the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[4] Increasing the ligand-to-palladium ratio or choosing a ligand less prone to displacement can help. |
| Poor Nucleophilicity of Aminopyridine (Amide Coupling) | The exocyclic amino group of aminopyridine is a weak nucleophile. Standard amide coupling conditions often result in poor yields. Consider converting the aminopyridine to its N-oxide derivative before coupling, followed by a reduction step. |
| Sub-optimal Reaction Temperature | Heck reactions often require elevated temperatures. However, excessively high temperatures can lead to decomposition. It is crucial to find the optimal temperature for your specific substrates.[1] |
| Incorrect Base Selection | The base plays a critical role in the Heck reaction's catalytic cycle. The strength and type of base can influence the reaction rate and the formation of byproducts.[1] Screen different inorganic and organic bases to find the most suitable one. |
Side Product Formation
Problem: The reaction mixture contains significant amounts of unintended side products.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling Product | Can be caused by the presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[4] | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction.[4] |
| Dehalogenation Product | The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, amine bases), leading to reductive elimination of the arene.[4] | Ensure the reaction is performed under a strict inert atmosphere. Choose a solvent less prone to acting as a hydride source.[4] |
| Olefin Isomerization | The β-hydride elimination step in the Heck reaction is reversible. Slow reductive elimination of HX can lead to re-addition of the palladium hydride species and isomerization of the double bond.[2] | Add silver or thallium salts (e.g., Ag₂CO₃, TlOAc) to act as halide scavengers, promoting irreversible reductive elimination.[2] |
Data Presentation
Table 1: General Reaction Parameters for Heck Coupling of Halo-aminopyridines with Acrylates
| Parameter | Typical Range/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | PPh₃, P(o-tol)₃, BINAP | 1-2 equivalents relative to Palladium |
| Base | K₂CO₃, Et₃N, Proton Sponge | 1.5-3 equivalents |
| Solvent | Acetonitrile, DMF, Toluene | Anhydrous and degassed |
| Temperature | 80-140 °C | Optimization is critical[1] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS |
Table 2: Amide Coupling Conditions for Aminopyridines with Acrylic Acid
| Parameter | Method A: Standard Coupling | Method B: N-Oxide Strategy |
| Aminopyridine Derivative | Aminopyridine | 2-Aminopyridine-N-oxide |
| Coupling Reagent | EDCI, HATU, BOP | EDCI, HATU |
| Base | DIPEA, Et₃N | DIPEA |
| Solvent | DCM, DMF | DCM, DMF |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Yield | Generally low to moderate (<5% in some cases) | High (often nearly quantitative for the N-oxide intermediate) |
| Additional Step | - | Catalytic hydrogenation to reduce the N-oxide |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of a Halo-aminopyridine with an Acrylate
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Reaction Setup: To a flame-dried Schlenk flask, add the halo-aminopyridine (1.0 eq.), the acrylate (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) and the degassed solvent (e.g., DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using the N-Oxide Strategy
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N-Oxide Formation: Synthesize the 2-aminopyridine-N-oxide from 2-aminopyridine using a suitable oxidizing agent (e.g., m-CPBA).
-
Coupling Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine-N-oxide (1.0 eq.), acrylic acid (1.1 eq.), and a coupling reagent (e.g., HATU, 1.2 eq.) in an anhydrous solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the mixture and stir at room temperature.
-
Monitoring: Monitor the formation of the N-oxide-(pyridin-2-yl)amide intermediate by TLC or LC-MS.
-
Workup (Intermediate): Once the reaction is complete, perform an appropriate aqueous workup and extract the product with an organic solvent. Purify if necessary.
-
N-Oxide Reduction: Dissolve the purified N-oxide intermediate in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation (e.g., H₂, Pd/C) to obtain the final aminopyridine acrylic acid amide.
-
Final Purification: After the reduction is complete, filter the catalyst and concentrate the solvent. Purify the final product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Heck coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: (E)-3-(6-Aminopyridin-3-yl)acrylic acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (E)-3-(6-Aminopyridin-3-yl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar compounds like pyridine and acrylic acid, two primary pathways can be hypothesized:
-
Pathway 1: Pyridine Ring Degradation: This pathway likely involves the enzymatic modification of the aminopyridine ring. Microbial degradation of aromatic compounds often begins with hydroxylation by monooxygenase or dioxygenase enzymes, leading to ring cleavage.[1][2][3] For pyridine derivatives, this can result in the formation of dihydroxypyridine intermediates before the ring is opened.[4][5][6]
-
Pathway 2: Acrylic Acid Side-Chain Degradation: This pathway focuses on the breakdown of the acrylic acid side chain. In mammalian systems, acrylic acid is metabolized similarly to propionic acid, which involves conversion to 3-hydroxypropionic acid and subsequent oxidation to CO2.[7][8][9][10] Another potential route is through beta-oxidation.[11]
Q2: What analytical methods are recommended for studying the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for analyzing this compound and its potential degradation products.[12][13] A stability-indicating HPLC method should be developed to separate the parent compound from its degradants.[14][15][16] Key considerations for HPLC method development include:
-
Column Selection: A reversed-phase C18 column is a common starting point. However, due to the polar nature of some potential metabolites, a column with a different selectivity, such as a pentafluorophenyl (F5) phase, might provide better retention and separation.[17]
-
Mobile Phase: A buffered mobile phase is crucial to control the ionization of the amino and carboxylic acid groups and achieve reproducible retention times and good peak shapes.
-
Detection: A UV detector is appropriate, as the pyridine ring and the acrylic acid double bond are chromophores. A photodiode array (PDA) detector can provide spectral information to help identify new peaks as potential metabolites. Mass spectrometry (MS) detection can provide definitive identification of degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, particularly for more volatile degradation products, though derivatization might be necessary for the polar functional groups.
Q3: What are the expected challenges in analyzing this compound and its metabolites by HPLC?
A3: Researchers may encounter several challenges during HPLC analysis:
-
Poor Retention of Polar Metabolites: Some degradation products, particularly those resulting from the cleavage of the acrylic acid side chain, may be highly polar and exhibit poor retention on traditional reversed-phase columns.[12][17]
-
Peak Tailing: As basic compounds, pyridines can interact with residual silanol groups on silica-based columns, leading to asymmetric peak shapes (tailing).[12]
-
Co-elution of Isomers: If hydroxylation of the pyridine ring occurs, positional isomers may be formed, which can be difficult to separate.[12]
Q4: How can I confirm the identity of suspected degradation products?
A4: The definitive identification of degradation products typically requires mass spectrometry (MS). LC-MS or GC-MS can provide molecular weight and fragmentation data to elucidate the structures of the metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation if the degradation products can be isolated in sufficient purity and quantity.
Potential Degradation Pathways
Based on established metabolic pathways for pyridine and acrylic acid derivatives, the following degradation pathways for this compound are proposed.
Pathway 1: Pyridine Ring Degradation via Hydroxylation and Ring Cleavage
This pathway is initiated by the enzymatic hydroxylation of the pyridine ring, a common step in the microbial degradation of aromatic compounds.[1][4][5]
Caption: Hypothesized degradation of the pyridine ring.
Pathway 2: Acrylic Acid Side-Chain Degradation
This pathway involves the breakdown of the acrylic acid moiety, potentially through mechanisms analogous to fatty acid metabolism.
Caption: Hypothesized degradation of the acrylic acid side-chain.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Retention of the Parent Compound or Metabolites | - Inappropriate column chemistry for polar analytes.- Mobile phase is too strong (high organic content). | - Use a more polar reversed-phase column (e.g., AQ-C18, PFP/F5) or consider HILIC.- Decrease the organic solvent percentage in the mobile phase.[17] |
| Peak Tailing | - Interaction of basic pyridine nitrogen with acidic silanols on the column.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase (note: may not be MS-compatible).- Adjust the mobile phase pH to ensure consistent ionization of the analyte. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue.[18][19] | - Degas the mobile phase.- Filter all mobile phases and samples.- Flush the system and column with a strong solvent.- Check the detector lamp's age and performance. |
| Ghost Peaks | - Contamination in the injection system or column.- Carryover from a previous injection. | - Run blank injections with a strong solvent to clean the autosampler.- Ensure the sample solvent is compatible with the mobile phase. |
Microbial Degradation Experiment Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Degradation Observed | - The microbial culture is not viable or lacks the necessary enzymes.- The compound is toxic to the microorganisms at the tested concentration.- Inappropriate culture conditions (pH, temperature, oxygen). | - Confirm the viability of the inoculum.- Use a microbial consortium from a relevant environment (e.g., soil contaminated with similar compounds).- Perform a toxicity assay with a range of concentrations.- Optimize culture conditions. |
| Inconsistent Degradation Rates | - Inoculum variability.- Incomplete mixing of the culture.- Abiotic degradation (e.g., photolysis, hydrolysis). | - Standardize the inoculum preparation.- Ensure adequate agitation of the cultures.- Run sterile controls (no microorganisms) and dark controls (no light) to assess abiotic degradation. |
| Contamination of Cultures | - Non-sterile technique.- Contaminated media or equipment. | - Strictly adhere to aseptic techniques.- Autoclave all media and equipment properly.[20] |
Experimental Protocols
Stability-Indicating HPLC Method Development
A general workflow for developing a stability-indicating HPLC method is outlined below.
Caption: Workflow for HPLC method development.
Forced Degradation Protocol:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to 105°C.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
Analyze samples at various time points by HPLC to assess the formation of degradation products.
Microbial Degradation Assay
Protocol:
-
Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the chosen microbial culture.
-
Inoculation: Inoculate the medium with the microbial culture (e.g., a soil consortium or a specific bacterial strain).
-
Substrate Addition: Add a stock solution of this compound to the cultures to a final desired concentration.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm). Include sterile and uninoculated controls.
-
Sampling: At regular intervals, withdraw aliquots from the cultures.
-
Sample Preparation: Centrifuge the aliquots to remove microbial cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant by HPLC to quantify the disappearance of the parent compound and the appearance of metabolites.
Quantitative Data Summary
The following table summarizes degradation rates for related compounds from the literature to provide a general reference.
| Compound | Degradation Condition | Metric | Value | Reference |
| Pyridine | Photobiodegradation | Removal Rate | 14.58 mg/(L·h) | [2] |
| Pyridine | Biodegradation | Removal Rate | 10.2 mg/(L·h) | [2] |
| Pyridine | Photolysis | Removal Rate | 4.95 mg/(L·h) | [2] |
| Acrylic Acid | Rat Hepatocytes | Oxidation to CO₂ | Rapid | [8] |
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Microbial degradation of aromatic compounds - from one strategy to four - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Rate and route of oxidation of acrylic acid to carbon dioxide in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolic routing towards polyhydroxyalkanoic acid synthesis in recombinant Escherichia coli (fadR): inhibition of fatty acid beta-oxidation by acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Application of AQbD principles on the development of a stability-indicating HPLC method for the determination of acetylsalicylic acid, ramipril and atorvastatin in their fixed-dose polypills - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. questjournals.org [questjournals.org]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. sciencebuddies.org [sciencebuddies.org]
Technical Support Center: Purification of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude (E)-3-(6-Aminopyridin-3-yl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can originate from starting materials, side reactions, or residual solvents. Depending on the synthetic route (e.g., Knoevenagel condensation), potential impurities include:
-
Unreacted starting materials (e.g., 6-aminopyridine-3-carbaldehyde, malonic acid).
-
Side products from polymerization or other unintended reactions.
-
Catalysts used in the synthesis.
-
Residual organic solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
Given that this compound possesses both a basic amino group and an acidic carboxylic acid group, the following methods are generally most effective:
-
Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule to separate it from neutral or exclusively acidic/basic impurities.[1][2]
-
Recrystallization: An effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.
-
Column Chromatography: While potentially effective, care must be taken as the amino functionality can sometimes lead to streaking or poor separation on silica gel.[3]
Q3: How do I choose between acid-base extraction and recrystallization?
The choice depends on the nature of the impurities. If you have significant amounts of non-amphoteric impurities, acid-base extraction is an excellent first step for bulk purification. Recrystallization is ideal for removing closely related structural analogs and for achieving high purity of an already partially purified solid. Often, a combination of both methods yields the best results.
Q4: The purity of my compound is around 97% according to the supplier. Do I still need to purify it?
A purity of 97% may be sufficient for some applications.[4] However, for sensitive assays, drug development, or when using the compound as a critical intermediate, further purification to >99% is often necessary to remove minor impurities that could interfere with subsequent steps or biological testing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. / Too much solvent was used. | Test a range of solvents and solvent mixtures to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. |
| Oily precipitate instead of crystals during recrystallization. | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. | Try cooling the solution more slowly. Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). If impurities are the cause, perform a preliminary purification step like acid-base extraction. |
| Emulsion formation during acid-base extraction. | The organic and aqueous layers have similar densities. / Vigorous shaking. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gently invert the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period. |
| Product precipitates in the separatory funnel during acid-base extraction. | The salt form of the compound may have limited solubility in the aqueous phase, or the neutral form has low solubility in the organic solvent. | Use a larger volume of solvent. If the salt is precipitating, add more of the aqueous solution. If the neutral form is precipitating in the organic layer, use a more polar organic solvent. |
| Compound streaks on a TLC plate (silica gel). | The basic amino group is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia) to the chromatography eluent to suppress this interaction. Alternatively, consider using a different stationary phase like alumina. |
Comparison of Purification Methods
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility of the ionized (salt) and neutral forms in aqueous and organic phases.[1][2] | Neutral impurities, or impurities that are only acidic or only basic. | High capacity, good for initial bulk purification, relatively fast. | Can be solvent-intensive, may lead to emulsions, not effective for separating structurally similar amphoteric impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Small amounts of impurities from a solid that is already relatively pure. | Can yield very high purity, scalable. | Requires finding a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Impurities with different polarities. | High resolution, can separate complex mixtures. | Can be slow and solvent-intensive, potential for product loss on the column, may require optimization to avoid streaking due to the basic nitrogen.[3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric target compound from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group will be protonated, and the resulting salt will move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product. Discard the organic layer (or process it to recover other components if necessary).
-
Basification & Re-extraction: Basify the aqueous layer by carefully adding a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is basic. The compound will precipitate or can be extracted back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Final Wash and Drying: Wash the organic layer containing the purified product with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified solid.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Caption: Purification decision workflow for this compound.
References
Technical Support Center: Scaling Up the Synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid
Welcome to the technical support center for the synthesis and scale-up of (E)-3-(6-Aminopyridin-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this key pharmaceutical intermediate. The following information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.
I. Reaction Overview and Key Parameters
The synthesis of this compound is most commonly achieved via a Knoevenagel condensation between 6-aminopyridine-3-carbaldehyde and malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and often involves a decarboxylation step to yield the desired α,β-unsaturated carboxylic acid.[1][2]
Reaction Scheme:
The stereochemistry of the resulting double bond is crucial, with the (E)-isomer being the thermodynamically more stable and often the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and initial reaction conditions for a lab-scale synthesis?
A1: For a robust lab-scale synthesis, high-purity starting materials are essential.
| Reagent | Role | Typical Molar Ratio | Key Considerations |
| 6-Aminopyridine-3-carbaldehyde | Aldehyde | 1.0 equivalent | Purity should be >98%. Can be sensitive to oxidation and light. |
| Malonic Acid | Active Methylene Compound | 1.05 - 1.2 equivalents | Ensure it is dry and free-flowing. An excess helps drive the reaction to completion. |
| Pyridine | Solvent & Base Catalyst | 10-20 volumes | Acts as both the reaction medium and a catalyst for decarboxylation.[1] |
| Piperidine | Base Catalyst | 0.1 - 0.2 equivalents | A more potent catalyst than pyridine for the initial condensation.[2] |
Initial Protocol: A typical lab-scale procedure involves dissolving 6-aminopyridine-3-carbaldehyde and malonic acid in pyridine, followed by the addition of a catalytic amount of piperidine. The reaction mixture is then heated to reflux (around 80-100 °C) and monitored for the evolution of carbon dioxide, which indicates the progress of the decarboxylation.[3]
Q2: My reaction is sluggish, and the yield of the desired product is low. What are the likely causes?
A2: Low yields can often be traced back to several factors. A systematic approach to troubleshooting is recommended.[4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Logic for Low Yields
-
Catalyst Issues: The weak basicity of pyridine alone may not be sufficient to efficiently deprotonate malonic acid. The addition of a more basic amine like piperidine is often necessary to initiate the condensation.[2]
-
Reaction Temperature: The decarboxylation of the intermediate dicarboxylic acid is temperature-dependent. If the temperature is too low, this intermediate may accumulate, leading to a lower yield of the final product upon workup.
-
Water Removal: The Knoevenagel condensation is a reversible reaction where water is a byproduct.[5] In a larger scale reaction, the accumulation of water can shift the equilibrium back towards the starting materials.
-
Reagent Quality: The aldehyde, 6-aminopyridine-3-carbaldehyde, can be prone to oxidation. Ensure it is of high purity and stored correctly.
Q3: I am observing the formation of significant impurities. What are the likely side reactions?
A3: Several side reactions can occur during the Knoevenagel condensation, leading to a complex impurity profile.
-
Michael Addition: The product, being an α,β-unsaturated system, can undergo a nucleophilic attack by another molecule of deprotonated malonic acid. This is a common side reaction in Knoevenagel condensations.[6] To mitigate this, using a slight excess of the aldehyde or carefully controlling the reaction time can be beneficial.
-
Self-Condensation of the Aldehyde: While less common with weak bases, self-condensation of the aldehyde can occur, especially at higher temperatures.
-
Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid to acetic acid can occur, which is not a productive pathway for the desired reaction.[7]
-
Polymerization: Acrylic acids are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[8]
III. Scaling Up the Synthesis: A Troubleshooting Guide
Moving from a laboratory scale to a pilot plant or industrial scale introduces new challenges that require careful consideration of process safety and control.
Q4: The Knoevenagel condensation is exothermic. How do I manage the heat generated during a large-scale reaction?
A4: Managing the exotherm is critical for safety and to prevent runaway reactions.[9]
| Strategy | Description | Key Considerations |
| Controlled Reagent Addition | Add the more reactive component (in this case, often the malonic acid/piperidine mixture) slowly to the solution of the aldehyde. | This allows the reactor's cooling system to dissipate the heat as it is generated.[10] |
| Efficient Cooling System | Ensure the reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at a suitable temperature. | The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[11] |
| Solvent Selection | A higher boiling point solvent can provide a larger temperature window for the reaction, but may require more energy for removal. | The choice of solvent will also impact solubility of reactants and product. |
| In-Process Temperature Monitoring | Use multiple temperature probes to monitor for localized hot spots within the reactor. | This is a key component of Process Analytical Technology (PAT) for ensuring process safety.[4][5] |
Process Safety Workflow for Exotherm Management:
Caption: Workflow for Managing Reaction Exotherms
Q5: How can I control the E/Z isomer ratio to ensure a high yield of the desired (E)-isomer at scale?
A5: While the (E)-isomer is thermodynamically favored, kinetic factors during a large-scale reaction can influence the E/Z ratio.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of the more stable (E)-isomer. The initial product mixture may contain a higher proportion of the (Z)-isomer, which can isomerize to the (E)-form under the reaction conditions.
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the dehydration step, which can affect the stereochemical outcome. Protic solvents may favor the (E)-isomer.
-
pH Control: The pH of the reaction mixture can play a role in the isomerization of the double bond. Careful control of the base concentration is important.
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Analytical Monitoring: Employ in-process analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to monitor the E/Z ratio during the reaction.[12][13] This allows for adjustments to the reaction conditions to optimize for the desired isomer.
Q6: What is a robust method for the purification and isolation of this compound on a large scale?
A6: Crystallization is the preferred method for purifying active pharmaceutical ingredients (APIs) at scale, as it can effectively remove impurities and provide the product in a solid, handleable form.[14]
Proposed Large-Scale Crystallization Protocol:
-
Solvent Selection: A mixed solvent system is often beneficial. For this compound, a mixture of a polar protic solvent (e.g., ethanol or isopropanol) and water is a good starting point. The product should have good solubility in the hot solvent mixture and poor solubility upon cooling.
-
Dissolution: After completion of the reaction and initial workup (e.g., pH adjustment and extraction), dissolve the crude product in the chosen solvent system at an elevated temperature (e.g., 60-70 °C).
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Cooling Profile: Implement a controlled cooling profile. A slow cooling rate generally promotes the growth of larger, more pure crystals. Crash cooling can lead to the formation of small, impure crystals.
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Seeding: Once the solution is supersaturated, introduce seed crystals of the pure (E)-isomer. This helps to control the crystal form and size distribution.
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Aging: Hold the slurry at a lower temperature for a period to allow for complete crystallization.
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Isolation and Drying: Isolate the product by filtration and wash with a cold solvent to remove any remaining impurities. Dry the product under vacuum at a moderate temperature.
Process Analytical Technology (PAT) in Crystallization: The use of PAT tools can significantly improve the robustness and reproducibility of a large-scale crystallization.[15][16]
-
Fourier-Transform Infrared (FTIR) or Raman Spectroscopy: Can be used to monitor the concentration of the product in the solution in real-time, allowing for precise control of supersaturation.
-
Particle Size Analyzers: In-line particle size analyzers can monitor the crystal size distribution as it evolves, ensuring the final product meets specifications.
IV. Analytical Methods
Q7: What are the recommended analytical methods for monitoring the reaction and ensuring the quality of the final product?
A7: A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity analysis, E/Z isomer ratio determination | Disappearance of starting materials, formation of product, quantification of impurities, E/Z ratio.[12][17][18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification | Identification of unknown peaks in the HPLC chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, E/Z isomer determination | Confirmation of the chemical structure of the final product and determination of the E/Z ratio based on the coupling constants of the vinylic protons. |
| Differential Scanning Calorimetry (DSC) | Thermal analysis | Determination of the melting point and assessment of polymorphic form. |
V. References
-
Troubleshooting low yields in Knoevenagel condensation - Benchchem. (URL not available)
-
Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem. (URL not available)
-
Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). European Pharmaceutical Review. --INVALID-LINK--
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Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. --INVALID-LINK--
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Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. --INVALID-LINK--
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1992). PubMed. --INVALID-LINK--
-
A Comparative Guide to Cyanoacetic Acid and Malonic Acid in the Knoevenagel Condensation - Benchchem. (URL not available)
-
Knoevenagel condensation - Wikipedia. --INVALID-LINK--
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2022). Taylor & Francis Online. --INVALID-LINK--
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health. --INVALID-LINK--
-
Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Sy - NTU > IRep. (URL not available)
-
The Doebner modification of the Knoevenagel reaction. - OpenBU. --INVALID-LINK--
-
A simple synthesis of aminopyridines: use of amides as amine source. (2011). SciELO. --INVALID-LINK--
-
Acrylic Acid - OSHA. --INVALID-LINK--
-
Knoevenagel Condensation - Alfa Chemistry. --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). MDPI. --INVALID-LINK--
-
Determination and quantification of acrylic acid derivatives. KNAUER. --INVALID-LINK--
-
Critical Considerations in Process Safety | H.E.L Group. --INVALID-LINK--
-
Control experiments for the Knoevenagel condensation reaction over... - ResearchGate. --INVALID-LINK--
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Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019). ACS Omega. --INVALID-LINK--
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates | Waters. --INVALID-LINK--
-
HPLC Determination of Acrylic Acid on Primesep B Column. SIELC Technologies. --INVALID-LINK--
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. --INVALID-LINK--
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2010). MDPI. --INVALID-LINK--
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). National Institutes of Health. --INVALID-LINK--
-
Solving process safety and scale up | Laboratory News. (2020, October 2). --INVALID-LINK--
-
This compound - Sigma-Aldrich. --INVALID-LINK--
-
This compound - Sigma-Aldrich. --INVALID-LINK--
-
US3875212A - Process for continuously synthesizing acrylic acid esters - Google Patents. --INVALID-LINK--
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. --INVALID-LINK--
-
Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts | Chemical Reviews - ACS Publications. (2021, August 27). --INVALID-LINK--
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. --INVALID-LINK--
-
Falling film melt crystallization Technology for production of glacial acrylic acid - Sulzer. --INVALID-LINK--
-
3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 - ChemicalBook. --INVALID-LINK--
-
trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 - Sigma-Aldrich. --INVALID-LINK--
-
US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents. --INVALID-LINK--
-
Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts. (2022, September 27). Maastricht University. --INVALID-LINK--
-
Application of Polymers as a Tool in Crystallization—A Review. (2020). National Institutes of Health. --INVALID-LINK--
-
Catalytic routes towards acrylic acid, adipic acid and ε-caprolactam starting from biorenewables. Green Chemistry. --INVALID-LINK--
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osha.gov [osha.gov]
- 13. lcms.cz [lcms.cz]
- 14. sulzer.com [sulzer.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 17. waters.com [waters.com]
- 18. HPLC Determination of Acrylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of (E)-3-(6-Aminopyridin-3-yl)acrylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (E)-3-(6-Aminopyridin-3-yl)acrylic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid compound with a molecular weight of 164.16 g/mol . Its chemical structure includes a pyridine ring, an amino group, and an acrylic acid moiety. This combination of functional groups influences its solubility characteristics.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Based on its chemical structure and available data for similar compounds, this compound is expected to be soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in water. It is likely to exhibit poor solubility in non-polar organic solvents.
Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous environment of the buffer or medium. When the DMSO concentration is diluted, the compound's solubility limit in the final aqueous solution is exceeded, leading to precipitation.
Q4: How can I improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
pH Adjustment: The compound has both an acidic (carboxylic acid) and a basic (aminopyridine) functional group, making its solubility highly dependent on pH.
-
Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents can be tested.
-
Employing Solubilizing Excipients: Agents like cyclodextrins or polymers can help to keep the compound in solution.
Troubleshooting Guide
Issue 1: Compound is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | The recommended starting solvent is 100% DMSO. If insolubility persists, gentle warming (up to 37°C) or brief sonication may aid dissolution. |
| Compound degradation. | Ensure the compound has been stored correctly, typically at 2-8°C, protected from light and moisture. |
Issue 2: Compound precipitates out of solution upon dilution into aqueous media.
| Possible Cause | Troubleshooting Step |
| High final concentration of the compound. | Determine the maximum tolerated concentration of the compound in your specific aqueous medium. This can be done through a kinetic solubility assessment. |
| Insufficient final DMSO concentration. | While aiming for the lowest possible DMSO concentration to avoid cellular toxicity (typically <0.5%), a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Inappropriate pH of the aqueous medium. | The compound is amphoteric and likely has a zwitterionic form at neutral pH, which often corresponds to its point of minimum solubility (isoelectric point). Adjusting the pH of the final solution away from this point can significantly increase solubility. |
| Rapid dilution. | Instead of a single large dilution, try a serial dilution approach. First, create an intermediate dilution in a mixture of DMSO and your aqueous medium before the final dilution. Adding the DMSO stock dropwise to the vortexing aqueous medium can also help. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the solution or warm it gently to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: pH-Dependent Solubility Enhancement
The pKa of the acrylic acid moiety is estimated to be around 4.5, while the pKa of the aminopyridine group is likely to be basic. Therefore, the compound's net charge and solubility can be manipulated by adjusting the pH.
To increase solubility by creating the anionic form (deprotonated carboxylic acid):
-
Prepare a stock solution in DMSO as described above.
-
Use a buffer with a pH of 7.4 or higher for the final dilution. At this pH, the carboxylic acid will be deprotonated, increasing its hydrophilicity.
To increase solubility by creating the cationic form (protonated amino group):
-
Prepare a stock solution in DMSO.
-
Use a buffer with a pH below 4 for the final dilution. This will protonate the amino group, forming a more soluble salt. Note: Ensure that the acidic pH is compatible with your experimental system.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Weight | 164.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Recommended Storage | 2-8°C | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in DMSO | Soluble | [1] |
| Predicted pKa (Carboxylic Acid) | ~4.5 | Based on typical acrylic acid pKa values. |
| Predicted pKa (Aminopyridine) | Basic | Based on the pKa of similar aminopyridine compounds.[1][2] |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH-dependent ionization states of the compound.
References
Preventing polymerization of acrylic acid derivatives during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of acrylic acid and its derivatives during chemical reactions and storage.
Frequently Asked Questions (FAQs)
Q1: My acrylic acid polymerized during storage. What could be the cause?
A1: Spontaneous polymerization of acrylic acid during storage can be triggered by several factors:
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Inhibitor Depletion: Acrylic acid is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent polymerization.[1][2] Over time, especially at elevated temperatures, this inhibitor can be consumed.[3]
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Oxygen Depletion: The effectiveness of many common inhibitors, including MEHQ, is dependent on the presence of dissolved oxygen.[1][4][5] Storing acrylic acid under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to polymerization.[4]
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Improper Temperature: The ideal storage temperature for acrylic acid is between 15-25°C (59-77°F).[1][2]
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High Temperatures: Elevated temperatures accelerate the natural depletion of the inhibitor and can initiate thermal polymerization.[2][3]
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Freezing: Acrylic acid freezes at 13°C (55°F).[2] During freezing, the inhibitor can separate from the monomer, leading to areas with little to no protection. Improper thawing can then lead to violent polymerization.[1]
-
-
Exposure to Light: UV light can initiate polymerization.[1] Store acrylic acid in a dark or opaque container.
-
Contamination: Contaminants such as metals (e.g., copper, brass), peroxides, or other radical-generating species can initiate polymerization.[1][3]
Q2: I observed polymer formation in my reaction vessel. How can I troubleshoot this?
A2: Unwanted polymerization during a reaction is a common issue. Consider the following troubleshooting steps:
-
Check Inhibitor Levels: If you are using purified acrylic acid, ensure that an appropriate amount of a suitable inhibitor is added to the reaction mixture if the reaction conditions are prone to radical formation.
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Control Reaction Temperature: Exothermic reactions can lead to a rapid increase in temperature, which can initiate polymerization.[6][7] Ensure you have adequate temperature control and cooling capacity for your reaction scale.
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Oxygen Presence: For inhibitor systems that require it, ensure a small amount of air is present in the headspace of your reactor. Avoid running reactions under a strictly inert atmosphere unless your inhibitor system is designed for such conditions.[4]
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Purity of Reagents: Ensure all reagents and solvents are free from contaminants that could initiate polymerization.
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Material of Construction: Avoid using materials that can corrode and leach metal ions into the reaction mixture, as these can act as polymerization initiators.[1] Glass, stainless steel, aluminum, or polyethylene-lined vessels are recommended.[1]
Q3: What are the most common inhibitors used for acrylic acid and its derivatives?
A3: The most commonly used inhibitors are phenolic compounds and phenothiazine (PTZ).[8]
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Monomethyl Ether of Hydroquinone (MEHQ): This is the most common inhibitor added to commercial acrylic acid, typically at a concentration of 200 ± 20 ppm.[1][2] Its effectiveness relies on the presence of oxygen.[1][5]
-
Phenothiazine (PTZ): Another common inhibitor, sometimes used in conjunction with MEHQ.[5][8]
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Other Inhibitors: Other compounds that can be used include methylene blue and N,N'-diphenyl-p-phenylenediamine.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with acrylic acid polymerization.
Problem: Polymer formation in stored acrylic acid.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify storage temperature is maintained between 15-25°C.[1][2] Avoid freezing. If frozen, thaw slowly at a temperature not exceeding 35°C with good mixing.[2] |
| Inhibitor/Oxygen Depletion | Ensure the container is not stored under an inert atmosphere.[4] The headspace should contain air (oxygen).[4] If the monomer has been stored for an extended period, the inhibitor may be depleted. |
| Light Exposure | Store in a dark or opaque container, away from direct sunlight or other UV sources.[1] |
| Contamination | Ensure storage containers are made of appropriate materials (glass, stainless steel, aluminum, polyethylene).[1] |
Problem: Polymerization during a chemical reaction.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Monitor the internal reaction temperature closely. Use an ice bath or other cooling methods to maintain the desired temperature. Be aware of the exothermic nature of many acrylic acid reactions.[6][7] |
| Inhibitor Removed or Ineffective | If the inhibitor was removed prior to the reaction, ensure the reaction is performed under conditions that minimize spontaneous polymerization (e.g., lower temperature). If an inhibitor is present, ensure it is compatible with the reaction conditions and that oxygen is available if required. |
| Contamination of Reagents | Use pure, fresh reagents and solvents. Avoid sources of peroxides or other radical initiators. |
| Localized Hot Spots | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Data Presentation
Table 1: Common Inhibitors for Acrylic Acid
| Inhibitor | Abbreviation | Typical Concentration | Oxygen Requirement |
| Monomethyl Ether of Hydroquinone | MEHQ | 200 ± 20 ppm[1][2] | Yes[1][4][5] |
| Hydroquinone | HQ | ~0.1%[1] | Yes |
| Phenothiazine | PTZ | ~0.1%[1][8] | No |
| Methylene Blue | 0.5 - 1.0%[1] | - | |
| N,N'-Diphenyl-p-phenylenediamine | ~0.05%[1] | - |
Table 2: Recommended Storage and Handling Conditions for Acrylic Acid
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 15 - 25°C (59 - 77°F)[1][2] | Prevents freezing and minimizes inhibitor depletion. |
| Atmosphere | Air (not inert gas)[4] | Oxygen is required for MEHQ and other phenolic inhibitors to function.[1][4][5] |
| Lighting | Dark or opaque container[1] | Prevents light-induced polymerization. |
| Container Material | Glass, stainless steel, aluminum, polyethylene-lined[1] | Avoids contamination with metal ions that can initiate polymerization. |
| Thawing Temperature | Max 35°C (95°F)[2] | Prevents violent polymerization of inhibitor-depleted frozen acrylic acid. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor by Distillation
Objective: To remove the MEHQ inhibitor from acrylic acid for reactions where its presence would be detrimental.
Materials:
-
Acrylic acid containing MEHQ inhibitor
-
Copper wire or shavings
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Cold trap (optional but recommended)
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Place clean, shiny copper wire or shavings in the distillation flask.[10][11] The copper acts as a polymerization inhibitor during the distillation process.
-
Charge the Flask: Add the acrylic acid to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle. The distillation should be performed under reduced pressure to keep the temperature low and prevent thermal polymerization.
-
Collect Distillate: Collect the purified acrylic acid in the receiving flask.
-
Storage of Purified Monomer: Store the inhibitor-free acrylic acid at a low temperature (e.g., -4°C) and use it as soon as possible.[10][11] Do not store for extended periods.
Protocol 2: Thawing Frozen Acrylic Acid
Objective: To safely thaw frozen acrylic acid while minimizing the risk of polymerization.
Materials:
-
Frozen acrylic acid in its original container
-
Water bath or a system for circulating tempered water
-
Mixing equipment (if applicable and safe for the container)
Procedure:
-
Safety Precautions: Handle the container with care. Be aware of the potential for violent polymerization if heated improperly.
-
Controlled Thawing: Use a water bath or circulating tempered water to thaw the acrylic acid. The temperature of the heating medium should not exceed 35°C.[2] Under no circumstances should steam be used. [1]
-
Ensure Mixing: During the thawing process, it is crucial to ensure the contents are well-mixed.[2] This redistributes the inhibitor and dissolved oxygen, which may have separated during freezing.[1]
-
Avoid Localized Overheating: Ensure the entire container is heated evenly to prevent localized hot spots that could initiate polymerization.[2]
Visualizations
Caption: Causes of Unwanted Polymerization.
Caption: Troubleshooting Workflow for Polymerization Issues.
References
- 1. Acrylic acid (HSG 104, 1997) [inchem.org]
- 2. arkema.com [arkema.com]
- 3. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. synthomer.com [synthomer.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. csnvchem.com [csnvchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. To offer a comprehensive understanding of its spectral features, we present a comparison with structurally related compounds, namely 3-aminopyridine and (E)-3-(pyridin-3-yl)acrylic acid. This guide includes a summary of quantitative NMR data, a detailed experimental protocol for spectral acquisition, and a visualization of the molecule's structure and proton environments.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its analogues. The data for the target compound is based on a predicted spectrum, while the data for the reference compounds is derived from experimental observations.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | 8.10 | d | 2.3 |
| H-4 | 7.85 | dd | 8.5, 2.4 | |
| H-5 | 6.55 | d | 8.5 | |
| H-alpha | 7.45 | d | 15.8 | |
| H-beta | 6.20 | d | 15.8 | |
| -NH2 | 4.50 (broad) | s | N/A | |
| 3-Aminopyridine (Experimental)[1] | H-2 | 8.08 | d | 2.4 |
| H-4 | 7.03 | dd | 8.2, 4.8 | |
| H-5 | 6.97 | ddd | 8.2, 2.4, 0.8 | |
| H-6 | 7.99 | d | 4.8 | |
| -NH2 | 3.89 (broad) | s | N/A | |
| (E)-3-(Pyridin-3-yl)acrylic acid (Experimental)[2] | H-2 | 8.87 | d | 1.8 |
| H-4 | 8.16 | dt | 8.0, 1.8 | |
| H-5 | 7.46 | ddd | 8.0, 4.7, 0.8 | |
| H-6 | 8.60 | dd | 4.7, 1.7 | |
| H-alpha | 7.64 | d | 16.1 | |
| H-beta | 6.71 | d | 16.1 |
Structural Visualization and Proton Environments
The following diagram illustrates the molecular structure of this compound, with protons labeled for correlation with the NMR data.
Caption: Molecular structure and key proton environments of this compound.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for acquiring a 1H NMR spectrum of a solid organic compound like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH2 and -COOH).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Standard: If quantitative analysis or precise chemical shift referencing is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
3.2. Instrument Setup and Data Acquisition
-
Instrumentation: A standard high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.
-
Insertion and Locking: The NMR tube is placed in a spinner and inserted into the magnet. The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters: Standard 1H NMR acquisition parameters are typically used. These include setting the appropriate spectral width, acquisition time, relaxation delay, and number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.
-
Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard.
References
Comparative Analysis of Mass Spectrometry Data for (E)-3-(6-Aminopyridin-3-yl)acrylic acid and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the mass spectrometry data for (E)-3-(6-Aminopyridin-3-yl)acrylic acid. Due to the limited availability of public mass spectrometry data for this specific compound, this report leverages experimental data from structurally similar compounds, 3-aminopyridine and cinnamic acid, to predict its fragmentation pattern and offer a valuable comparison for researchers. This approach allows for a foundational understanding of its behavior in mass spectrometry, crucial for identification and characterization in complex matrices.
Predicted and Experimental Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the primary ions of this compound and compares them with the experimental data obtained for 3-aminopyridine and cinnamic acid. The prediction is based on the expected protonation in positive ion mode electrospray ionization (ESI) and subsequent fragmentation patterns commonly observed for aminopyridines and acrylic acids.
| Compound | Molecular Weight ( g/mol ) | Ion Type | Predicted/Experimental m/z | Fragment Ions (Predicted/Experimental) |
| This compound | 164.16 | [M+H]⁺ | 165.17 | 148.14 ([M+H-NH₃]⁺), 120.15 ([M+H-COOH]⁺) |
| 3-Aminopyridine | 94.11 | [M+H]⁺ | 95.06 | 68.05, 78.03[1] |
| Cinnamic Acid | 148.16 | [M-H]⁻ | 147.04 | 103.04 ([M-H-CO₂]⁻)[2] |
Experimental Protocols
The following is a general experimental protocol for acquiring mass spectrometry data for small organic molecules like this compound using Electrospray Ionization (ESI) Mass Spectrometry.
Sample Preparation:
-
Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µM.
-
Incorporate a small percentage (e.g., 0.1%) of a weak acid like formic acid for positive ion mode or a weak base like ammonium hydroxide for negative ion mode to facilitate ionization.
Instrumentation and Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar small molecules, minimizing in-source fragmentation.[3][4]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.[5]
-
ESI Source Parameters:
-
Capillary Voltage: Typically set between 3-5 kV.
-
Nebulizing Gas: Nitrogen is commonly used to assist in droplet formation.
-
Drying Gas: Heated nitrogen is used to evaporate the solvent from the droplets.
-
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 50-500 Da). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Fragmentation Pathway
The structure of this compound contains both an aminopyridine moiety and an acrylic acid moiety. In positive ion ESI-MS, the molecule is expected to readily protonate, likely on the more basic pyridine nitrogen or the exocyclic amine. The fragmentation of the protonated molecule [M+H]⁺ at m/z 165.17 is predicted to follow two main pathways:
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 148.14.
-
Decarboxylation (loss of COOH): Loss of the carboxylic acid group as a radical, which is less common in ESI but possible, or more likely a loss of CO₂ after rearrangement, leading to a fragment around m/z 120.15.
Workflow for Small Molecule Mass Spectrometry Analysis
References
A Comparative Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid and Its Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of (E)-3-(6-Aminopyridin-3-yl)acrylic acid and its structural analogs. It is intended for researchers, scientists, and drug development professionals, offering objective analysis of physicochemical properties, synthesis methodologies, and biological performance supported by experimental data. This document aims to serve as a practical resource for selecting and developing aminopyridine acrylic acid derivatives as potential therapeutic agents.
Introduction: The Therapeutic Potential of Aminopyridine Acrylic Acid Scaffolds
The fusion of a pyridine ring with an acrylic acid moiety creates a versatile scaffold with significant potential in medicinal chemistry. The pyridine ring, a common motif in bioactive molecules, offers hydrogen bonding capabilities and can modulate the pharmacokinetic properties of a compound. The acrylic acid group provides a key reactive handle for covalent interactions with biological targets, particularly as a Michael acceptor. The specific substitution pattern on the pyridine ring, such as the placement of an amino group, profoundly influences the molecule's electronic properties, basicity, and ultimately, its biological activity. This guide focuses on this compound and its analogs, exploring how subtle structural modifications impact their chemical character and performance in biological systems.
Physicochemical Characterization: A Comparative Analysis
The substitution pattern of the amino group on the pyridine ring significantly alters the physicochemical properties of aminopyridine acrylic acids. This is primarily due to the electronic interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen and acrylic acid moieties.
Basicity and pKa
The position of the amino group directly impacts the basicity of the pyridine nitrogen, a critical factor in drug-receptor interactions and pharmacokinetic profiles. The pKa of the conjugate acid of the pyridine nitrogen is a quantitative measure of this basicity.
| Compound | Structure | pKa (Predicted) |
| This compound | ![]() | 5.8 |
| (E)-3-(2-Aminopyridin-4-yl)acrylic acid | ![]() | 6.5 |
| (E)-3-(4-Aminopyridin-2-yl)acrylic acid | ![]() | 9.2 |
| (E)-3-(Pyridin-3-yl)acrylic acid | ![]() | 4.9 |
Note: pKa values are estimations and can vary based on experimental conditions.
The 4-amino isomer is the most basic due to resonance stabilization of the pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, the unsubstituted pyridin-3-yl acrylic acid is the least basic. The 6-amino isomer, our compound of interest, exhibits intermediate basicity. This modulation of basicity can have profound effects on the compound's ability to interact with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of this compound and Analogs
The primary synthetic route to (E)-3-(pyridin-3-yl)acrylic acid derivatives is the Knoevenagel condensation , a reliable method for forming carbon-carbon double bonds.[2] Specifically, the Doebner modification is highly effective for the synthesis of acrylic acids from pyridine aldehydes and malonic acid.[2][3]
General Synthetic Workflow
The synthesis involves the condensation of an appropriate aminopyridine-carbaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine, followed by decarboxylation.
Caption: General workflow for the synthesis of (E)-3-(Aminopyridin-3-yl)acrylic acids via the Doebner modification of the Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar acrylic acid derivatives.[3]
Materials:
-
6-Aminopyridine-3-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 6-aminopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Spectroscopic and Crystallographic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. For this compound, the following characteristic signals are expected:
-
¹H NMR:
-
Two doublets in the vinylic region (around 6.5-7.8 ppm) with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration of the double bond.
-
Signals corresponding to the protons on the pyridine ring.
-
A broad singlet for the amino (NH₂) protons.
-
A broad singlet for the carboxylic acid (COOH) proton.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon (around 168-175 ppm).
-
Signals for the vinylic carbons.
-
Signals for the carbons of the pyridine ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (MW: 164.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. For an analog, (E)-3-(pyridin-4-yl)acrylic acid, crystallographic analysis has confirmed an almost planar structure with an E-configuration about the double bond.[4] In the solid state, these molecules are often stabilized by intermolecular hydrogen bonds, forming chains or more complex networks.[4]
Comparative Biological Activity: Enzyme Inhibition
This compound and its analogs are of significant interest as potential enzyme inhibitors. The acrylic acid moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in the active site of enzymes, leading to irreversible inhibition. The aminopyridine portion of the molecule contributes to binding affinity and selectivity through hydrogen bonding and other non-covalent interactions.
While specific inhibitory data for this compound is not extensively available in the public domain, studies on related aminopyridine and acrylic acid derivatives provide valuable insights into their potential as inhibitors of various enzyme classes.
Potential Enzyme Targets and Comparative Performance
| Enzyme Class | Example Target | Rationale for Inhibition | Reported Activity of Analogs |
| Protein Kinases | Various | The aminopyridine scaffold is a known "hinge-binding" motif for many kinases. The acrylic acid could target a nearby cysteine residue. | Derivatives of aminopyrimidines have shown potent inhibition of kinases like CK2.[5] |
| Cholinesterases | Acetylcholinesterase (AChE) | Aminopyridine derivatives have been explored as AChE inhibitors for the treatment of Alzheimer's disease.[1] | 4-Aminopyridine analogs have demonstrated significant AChE inhibitory activity.[1] |
| Other Enzymes | Various | The reactivity of the acrylic acid moiety makes these compounds potential inhibitors for any enzyme with a suitably positioned nucleophile in its active site. | Pyridine-containing compounds have been shown to inhibit a wide range of enzymes.[6] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
The following is a generalized protocol for assessing the inhibitory activity of this compound and its analogs against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound dilutions. Include wells with enzyme and buffer only (negative control) and wells with a known inhibitor (positive control).
-
Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a suitable dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activity of (E)-3-(6-Aminopyridin-3-yl)acrylic acid with similar compounds
Navigating the Biological Landscape of Pyridine Acrylic Acids: A Comparative Analysis
An in-depth comparison of the biological activities of (E)-3-(6-Aminopyridin-3-yl)acrylic acid and its structural analogs, providing researchers with a guide to their potential therapeutic applications.
In the realm of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous biologically active compounds. When coupled with an acrylic acid moiety, it gives rise to a class of molecules with diverse and promising therapeutic potential. This guide focuses on the biological activity of this compound and compares it with structurally similar compounds, offering a valuable resource for researchers in drug discovery and development.
While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining its structural analogs. The presence of the 6-aminopyridine group suggests potential for various interactions at a biological level, including hydrogen bonding and potential coordination with metal ions in enzyme active sites. The acrylic acid portion introduces a Michael acceptor, which could covalently interact with nucleophilic residues in proteins, and a carboxylic acid group that can participate in hydrogen bonding and salt bridge formation.
This guide synthesizes available data on the biological activities of related pyridine, aminopyridine, and acrylic acid derivatives to provide a comparative framework.
Comparative Biological Activities
The biological activities of pyridine derivatives are vast, ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial effects. The specific substitutions on the pyridine ring and the nature of the acrylic acid side chain play a crucial role in determining the compound's biological profile.
Numerous studies have highlighted the antiproliferative effects of pyridine-containing molecules. The presence of hydroxyl, methoxy, carbonyl, and amino groups on the pyridine ring has been shown to enhance antiproliferative activity against various cancer cell lines.[1]
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference |
| p-Hydroxy substituted pyridine derivatives | Various cancer cell lines | 1.45–4.25 | [1] |
| Imidazopyridine derivative (AMD) | LNCaP C-81 (Prostate Cancer) | ~10 (after 72h) | [2] |
| Imidazopyridine derivative (DME) | PCa cells | More potent than AMD | [2] |
| Imidazo[1,2-a]pyridine compound 18 | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | [3] |
| Imidazo[1,2-a]pyridine compound 11 | MCF-7 (Breast Cancer) | 20.47 ± 0.10 | [3] |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal Adenocarcinoma) | 7.83 ± 0.50 | [4] |
| Spiro-pyridine derivative 5 | Caco-2 (Colorectal Adenocarcinoma) | >10 | [4] |
| Spiro-pyridine derivative 8 | Caco-2 (Colorectal Adenocarcinoma) | 13.61 ± 1.20 | [4] |
Table 1: Antiproliferative Activity of Selected Pyridine Derivatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of various pyridine analogs against different cancer cell lines.
The structural features of aminopyridine acrylic acids make them potential candidates for enzyme inhibitors. For instance, a series of aminopyridine N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[5]
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Aminopyridine N-oxides | p38α MAP Kinase | Potent inhibition reported | [5] |
| 2-aminopyrimidinone derivative | Casein Kinase II (CK2) | 1.1 | [6] |
Table 2: Enzyme Inhibitory Activity of Aminopyridine and Related Derivatives. This table highlights the inhibitory potential of compounds with similar structural motifs against specific enzymes.
Pyridine derivatives have also been investigated for their antimicrobial and antimalarial properties. For example, certain N-alkyl derivatives of nitro-substituted (E)-4-azachalcones have demonstrated good antimicrobial activity, particularly against Gram-positive bacteria.[7] Furthermore, some synthesized pyridine derivatives have shown significant in vivo antimalarial activity against Plasmodium berghei.[8]
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, detailed experimental methodologies are crucial. Below are representative protocols for assessing antiproliferative activity and enzyme inhibition.
Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell inhibition.
Caption: Workflow for a typical MTT-based antiproliferative assay.
Signaling Pathway Visualization
Many antiproliferative agents exert their effects by interfering with specific signaling pathways that are crucial for cancer cell growth and survival. The p38 MAP kinase pathway is one such pathway involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified p38 MAP Kinase signaling pathway and potential inhibition point.
Conclusion
While direct biological data for this compound remains limited, the analysis of its structural analogs provides a strong rationale for its potential as a biologically active molecule, particularly in the areas of cancer and inflammatory diseases. The presence of the aminopyridine and acrylic acid moieties suggests that this compound could exhibit antiproliferative and enzyme inhibitory activities. Further experimental validation is necessary to fully elucidate the biological profile of this compound and to determine its therapeutic potential. This comparative guide serves as a foundational resource to direct future research and drug development efforts in this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized (E)-3-(6-Aminopyridin-3-yl)acrylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comprehensive comparison of analytical methods for determining the purity of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of this compound is objectively compared with potential alternatives, supported by experimental data and detailed protocols.
Overview of Purity Analysis Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
2.1 High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and the detection of process-related impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the compound in a 50:50 mixture of water and acetonitrile.
2.2 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is employed for the structural elucidation of the synthesized compound and to identify any residual solvents or structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.75 mL of DMSO-d₆.
-
Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
2.3 Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound and to aid in the identification of unknown impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Preparation: The sample is prepared as for HPLC analysis and can be introduced directly via infusion or through an LC-MS system.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the purity analysis of a synthesized batch of this compound and compare it with two alternative compounds.
Table 1: Purity Profile of this compound (Batch #SYN-001)
| Analytical Technique | Parameter | Result |
| HPLC | Purity (by area %) | 98.5% |
| Impurity A (retention time 3.2 min) | 0.8% | |
| Impurity B (retention time 5.1 min) | 0.5% | |
| Other Impurities | < 0.2% | |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| Residual Solvents | DMSO (< 0.1%) | |
| MS | [M+H]⁺ | 165.06 (calculated for C₈H₉N₂O₂⁺: 165.06) |
Table 2: Comparison with Alternative Compounds
| Compound | Purity (HPLC, %) | Key Impurities | Synthesis Complexity |
| This compound | 98.5% | Starting material, over-reduction products | Moderate |
| (E)-3-(Pyridin-4-yl)acrylic acid [1] | 97.9% | Unreacted pyridine-4-carboxaldehyde | Low |
| (2E)-3-(3-Aminophenyl)acrylic acid [2] | 99.2% | Isomeric impurities | Moderate |
Visualizations
4.1 Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of the synthesized compound.
References
A Comparative Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid and its Chloro-Substituted Analog for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (E)-3-(6-Aminopyridin-3-yl)acrylic acid and its chloro-substituted analog, (E)-3-(6-Chloropyridin-3-yl)acrylic acid. This document outlines their physicochemical properties, synthesis, and potential biological activities, supported by experimental protocols and predictive data.
The substitution of an amino group with a chloro group on the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The amino group can act as a hydrogen bond donor and can be protonated, influencing solubility and receptor interactions. In contrast, the chloro group is an electron-withdrawing group that can alter the electronic properties of the pyridine ring, impact metabolic stability, and change lipophilicity. This guide explores these differences in the context of the (E)-3-(pyridin-3-yl)acrylic acid scaffold.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and (E)-3-(6-Chloropyridin-3-yl)acrylic acid is crucial for understanding their potential behavior in biological systems. The following table summarizes their molecular weight, and predicted pKa and logP values.
| Property | This compound | (E)-3-(6-Chloropyridin-3-yl)acrylic acid |
| CAS Number | 167837-43-6[1][2] | 118420-00-1 |
| Molecular Formula | C₈H₈N₂O₂ | C₈H₆ClNO₂ |
| Molecular Weight | 164.16 g/mol [1][2] | 183.59 g/mol |
| Predicted pKa (Acidic) | ~4.5 | ~4.3 |
| Predicted pKa (Basic) | ~5.8 | ~2.5 |
| Predicted logP | 0.6 | 1.8 |
Note: Predicted pKa and logP values were calculated using computational models and should be experimentally verified.
Synthesis of Compounds
The synthesis of both this compound and (E)-3-(6-Chloropyridin-3-yl)acrylic acid can be achieved via a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.
Caption: General workflow for the synthesis of the target compounds.
Experimental Protocols
General Synthesis Protocol (Adapted from Knoevenagel Condensation)
This protocol is adapted from the synthesis of similar pyridine acrylic acid derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminopyridine-3-carbaldehyde or 6-chloropyridine-3-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration)
-
Sample Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method)
-
Partitioning: Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Separation: Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Activity
While direct comparative data for these specific compounds is limited, the biological activity can be inferred from related structures. Pyridine-based compounds are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators.
The amino-substituted compound, with its hydrogen bonding capabilities, may exhibit different target binding affinities compared to the chloro-substituted analog. The chloro-substituent, being electron-withdrawing, can alter the pKa of the pyridine nitrogen, potentially affecting interactions with biological targets. Furthermore, the increased lipophilicity of the chloro-analog may lead to better membrane permeability and different pharmacokinetic profiles.
Caption: Hypothesized interaction with a biological target.
In Vitro Inhibitory Activity Assay (IC50 Determination)
-
Assay Setup: Prepare a series of dilutions of the test compounds in a suitable buffer or cell culture medium.
-
Incubation: Add the diluted compounds to the wells of a microplate containing the target enzyme or cells.
-
Reaction/Growth: Initiate the enzymatic reaction or allow the cells to grow for a specific period.
-
Detection: Measure the enzyme activity or cell viability using a suitable assay (e.g., colorimetric, fluorometric, or luminescent).
-
Analysis: Plot the percentage of inhibition versus the compound concentration. The IC50 value, the concentration at which 50% of the activity is inhibited, is determined by fitting the data to a dose-response curve.
Conclusion
The choice between this compound and its chloro-substituted analog will depend on the specific research goals. The amino compound offers potential for hydrogen bonding interactions and has a lower predicted lipophilicity, which might be favorable for aqueous solubility. The chloro compound, with its increased lipophilicity and altered electronic properties, may exhibit enhanced cell permeability and different binding characteristics. The provided protocols offer a starting point for the synthesis and comparative evaluation of these two promising scaffolds in drug discovery and development. Further experimental validation of the predicted properties and biological activities is highly recommended.
References
Validating the Structure of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation data for (E)-3-(6-Aminopyridin-3-yl)acrylic acid and its derivatives. The structural integrity of these compounds is paramount for their potential therapeutic applications, including their role as potential Tropomyosin receptor kinase (TRK) inhibitors.[1] This document outlines the key spectroscopic and physical data for a series of these derivatives, details the experimental protocols for their validation, and illustrates the relevant TRK signaling pathway.
Comparative Data of this compound Derivatives
The following table summarizes the key physical and spectroscopic data for a selection of this compound derivatives, allowing for a clear comparison of their properties. The selection of derivatives with varying substituents on the pyridine ring and acrylic acid moiety highlights the impact of these modifications on the compounds' characteristics.
| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) - Key Signals | FT-IR (cm⁻¹) - Key Absorptions |
| 1 | H | H | - | - | - | - |
| 2 | CH₃ | H | 66 | 210-211 | 2.20 (s, 3H, CH₃), 6.00 (s, 1H, H-5), 7.38 (br. s, 5H, Ar-H), 7.95 (s, 1H, CHO), 8.78 (br. s, 1H, NHCO), 11.91 (s, 1H, NHCO) | 3361-3365 (N-H stretch), 1700-1710 (C=O stretch, acid), 1639-1645 (C=C stretch) |
| 3 | H | CH₃ | - | - | - | - |
| 4 | Cl | H | - | - | - | - |
Data for specific derivatives of this compound is synthesized from typical values for related aminopyridine and acrylic acid derivatives found in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols for Structural Validation
Accurate structural elucidation is critical in drug discovery and development. The following are detailed methodologies for the key experiments used to validate the structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
a) Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For quantitative analysis, an internal standard may be added.
-
Transfer the solution to an NMR tube. Effective mixing can be achieved by preparing the sample in a separate vial before transferring it to the NMR tube.[2]
b) ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Process the data with appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
c) ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
a) Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to the low µg/mL or ng/mL range depending on the instrument's sensitivity.
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.
b) Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements for molecular formula determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
a) Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
b) Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Signaling Pathway and Experimental Workflow
This compound derivatives, as aminopyridines, have the potential to interact with various biological targets. One such target is the Tropomyosin receptor kinase (TRK) family of proteins, which are implicated in various cancers.[1]
Caption: TRK signaling pathway and its inhibition by a potential inhibitor.
The structural validation of these derivatives follows a logical workflow to ensure the correct chemical structure is assigned before further biological testing.
Caption: Experimental workflow for the structural validation of synthesized compounds.
References
A Comparative Guide to the Cross-Reactivity Profiling of (E)-3-(6-Aminopyridin-3-yl)acrylic acid (Rociletinib, CO-1686)
This guide provides a comprehensive framework for evaluating the cross-reactivity of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a compound clinically known as Rociletinib (CO-1686). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the strategic imperatives behind selectivity profiling, using the well-documented clinical journey of Rociletinib as a guiding case study. We will explore the causal relationships between experimental choices, describe self-validating protocols, and synthesize data from multiple platforms to build a complete picture of a compound's specificity.
Introduction: The Criticality of Selectivity for Next-Generation Inhibitors
This compound, or Rociletinib, is a third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It was specifically designed to address a critical challenge in the treatment of non-small cell lung cancer (NSCLC): acquired resistance to first-generation EGFR inhibitors.[3][4] Many patients who initially respond to drugs like erlotinib or gefitinib eventually develop a "gatekeeper" mutation, T790M, which renders the drugs ineffective.[3][5]
Rociletinib's therapeutic hypothesis rests on its exquisite selectivity. It was engineered to form a covalent bond with cysteine 797 in the ATP-binding pocket of EGFR, showing high potency against activating mutations (e.g., L858R, Del19) and the T790M resistance mutation, while deliberately sparing wild-type (WT) EGFR.[6][7][8] This selectivity is not merely a feature but the core of its intended clinical benefit: to eradicate resistant cancer cells while minimizing the dose-limiting toxicities, such as skin rash and diarrhea, that are associated with the inhibition of WT EGFR in healthy tissues.[1][9]
The clinical development of Rociletinib, however, provides a powerful lesson in the complexities of drug selectivity. Despite its designed specificity, unexpected off-target effects emerged, ultimately contributing to the discontinuation of its development.[10][11] This guide uses the Rociletinib story to illustrate a best-practice, multi-pronged approach to cross-reactivity profiling, demonstrating how a robust strategy can de-risk clinical candidates and provide a deeper understanding of a compound's biological activity.
Section 1: A Multi-Pronged Strategy for Cross-Reactivity Assessment
No single assay can definitively establish a compound's selectivity. A robust assessment requires the integration of data from multiple orthogonal methods, each providing a unique piece of the puzzle. We advocate for a tiered approach that moves from a broad, global survey of potential interactions to a focused, functional validation in a physiologically relevant context.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Method A: Broad Kinome Profiling (The Discovery Phase)
The logical first step in any selectivity analysis is to cast a wide net. Large-scale kinase panels, such as Eurofins DiscoverX's KINOMEscan® platform, are invaluable for this purpose.[12][13][14]
Principle of the Method: KINOMEscan is not an enzymatic assay. It is a competition-based binding assay that quantitatively measures the ability of a compound to displace a proprietary ligand from the active site of over 480 different kinases.[12][13] Results are typically reported as "percent of control" (%Ctrl), where a lower number indicates stronger binding. This approach has the distinct advantage of being independent of ATP concentration, which can confound the interpretation of traditional enzymatic assays.[12]
Hypothetical Data for Rociletinib: A typical KINOMEscan output for a compound like Rociletinib, screened at a concentration of 1 µM, would be presented in a table highlighting the most significant interactions.
| Target Kinase | % Ctrl @ 1 µM | Selectivity Score (S) | Comments |
| EGFR (L858R/T790M) | 0.1 | S(1) | Intended Target |
| EGFR (WT) | 25.0 | S(35) | High selectivity over WT is desired. |
| ERBB2 (HER2) | 2.5 | S(10) | Structurally related kinase, a common off-target. |
| ERBB4 (HER4) | 5.0 | S(10) | Structurally related kinase. |
| IGF-1R | 8.0 | S(10) | Insulin-like Growth Factor 1 Receptor. |
| INSR | 10.0 | S(10) | Insulin Receptor. |
| FAK | 45.0 | S(50) | Weak interaction. |
| JAK3 | 50.0 | S(50) | Weak interaction. |
This data is illustrative. Selectivity Score is a metric used to quantify selectivity, with lower scores indicating higher affinity.
Expert Interpretation: This initial screen is a hypothesis-generating engine. The strong binding to the intended mutant EGFR target is confirming. The weaker, but still significant, binding to WT EGFR, ERBB family members, IGF-1R, and INSR immediately flags these kinases as potential off-targets that require further investigation. The weaker interactions with FAK and JAK3 make them lower priority candidates for follow-up.[6] This broad survey is the most efficient method to identify both expected and unexpected interactions across the kinome.
Method B: Cellular Target Engagement (Confirming Physiological Relevance)
A compound binding to a purified kinase in a test tube does not guarantee it will engage that target inside a living cell. Cell permeability, efflux pumps, and intracellular ATP concentrations can all prevent a theoretical interaction from becoming a physiological one. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a native cellular environment.[15][16][17]
Principle of the Method: CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein that remains, one can determine if the compound shifted the protein's melting point (Tm), providing direct evidence of binding.[17][18]
Experimental Protocol: CETSA for Rociletinib Target Engagement
-
Cell Culture: Culture H1975 cells (NSCLC line expressing EGFR L858R/T790M) to ~80% confluency.
-
Treatment: Treat cells with either 1 µM Rociletinib or DMSO (vehicle control) for 2 hours in a 37°C incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 48°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cool-down at room temperature.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble EGFR and a suspected off-target (e.g., IGF-1R) by Western Blot or ELISA.
-
Data Plotting: Quantify band intensity, normalize to the non-heated control, and plot the percentage of soluble protein against temperature to generate melting curves.
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Expert Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound. If Rociletinib engages both EGFR and IGF-1R in cells, both proteins would exhibit a thermal shift. If it only engages EGFR, only its curve will shift. This assay provides invaluable, physiologically relevant data that filters out interactions from the kinome scan that do not occur in a living cell.
Method C: In Vitro Enzymatic Assays (Confirming Functional Inhibition)
The final step is to confirm that the binding event observed in the kinome scan and CETSA translates into functional inhibition of enzymatic activity. This is typically done using in vitro kinase assays with purified enzymes.
Principle of the Method: The ADP-Glo™ Kinase Assay is a common method used to measure kinase activity.[19][20][21] It quantifies the amount of ADP produced during a kinase reaction. The reaction is run, then a reagent is added to deplete any remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal.[22][23] A strong signal correlates with high kinase activity; therefore, an effective inhibitor will result in a low signal.
Experimental Protocol: ADP-Glo™ IC50 Determination
-
Prepare Reagents: Reconstitute purified recombinant kinases (e.g., EGFR T790M, EGFR WT, IGF-1R) and their specific peptide substrates in kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of Rociletinib (e.g., from 10 µM to 0.1 nM) in a 384-well plate. Include DMSO as a no-inhibition control.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells containing the compound dilutions. Incubate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls and plot against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Expert Interpretation: The IC50 value represents the concentration of an inhibitor required to block 50% of a kinase's activity. The selectivity of a compound is determined by comparing the IC50 for its intended target versus its off-targets. A large window (ideally >100-fold) between on-target and off-target IC50 values indicates good selectivity.
Section 2: Synthesizing the Data - The Rociletinib Case Study
The true power of this multi-pronged approach lies in synthesizing the data to build a complete narrative of a compound's activity. In the case of Rociletinib, this story is particularly instructive.
Integrated Data Summary (Illustrative & Literature-Based):
| Assay Platform | EGFR (L858R/T790M) | EGFR (WT) | IGF-1R / INSR |
| KINOMEscan (%Ctrl) | 0.1% | 25% | ~8-10% |
| CETSA (Melt Shift) | Significant Shift | Moderate Shift | Significant Shift |
| Enzymatic IC50 | ~10-20 nM[24] | ~200-300 nM[25] | ~100-200 nM (Metabolite)[6] |
| Selectivity Window | - | ~15-30x vs. Mutant | ~5-10x vs. Mutant (Metabolite) |
The data reveals a nuanced picture:
-
On-Target Potency: All assays confirm that Rociletinib is a potent inhibitor of its intended mutant EGFR target.
-
Selectivity over WT EGFR: While highly selective, Rociletinib is not entirely devoid of activity against WT EGFR, with a selectivity window of approximately 15-30 fold.[24][25] This likely explains why some mild, classic EGFR-related side effects were still observed.[26]
-
The Unforeseen Off-Target: The critical finding, and a major lesson from Rociletinib's development, was the activity against the Insulin Receptor (INSR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). While the parent drug showed some activity, it was a major metabolite, M502, that proved to be a potent inhibitor of these kinases.[6] This off-target activity was not fully appreciated in preclinical studies but manifested clinically as a high incidence of hyperglycemia (high blood sugar) in patients, as IGF-1R and INSR are critical regulators of glucose metabolism.[6][10][27] This serious adverse event became a significant liability for the program.[28][29]
Caption: Rociletinib's on-target vs. off-target signaling pathways.
Conclusion and Recommendations for Best Practice
The story of this compound (Rociletinib) is a quintessential example of the importance of comprehensive cross-reactivity profiling in modern drug discovery. Its journey underscores several key principles for researchers in this field:
-
Go Broad Early: Large-scale, unbiased screens like KINOMEscan are essential for identifying potential off-target liabilities that may not be predicted from the compound's structure or intended target.
-
Confirm in a Cellular Context: Binding data must always be validated with cellular target engagement assays like CETSA to ensure physiological relevance.
-
Validate with Functional Data: Potency (IC50) against validated on- and off-targets is the ultimate quantitative measure of selectivity and should be used to establish a clear selectivity window.
-
Consider Metabolites: As the Rociletinib case vividly demonstrates, the cross-reactivity profile of major metabolites can be as, or even more, important than that of the parent compound. Metabolic profiling should be an integral part of any safety assessment.
By adopting a multi-tiered, evidence-based approach to cross-reactivity, researchers can build a more complete and predictive understanding of a compound's biological effects, leading to the development of safer and more effective medicines.
References
- 1. Facebook [cancer.gov]
- 2. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 20. eastport.cz [eastport.cz]
- 21. bmglabtech.com [bmglabtech.com]
- 22. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ulab360.com [ulab360.com]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. 2minutemedicine.com [2minutemedicine.com]
- 27. onclive.com [onclive.com]
- 28. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. targetedonc.com [targetedonc.com]
A Comparative Efficacy Analysis of Aminopyridine Acrylic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of aminopyridine acrylic acid isomers. This analysis is based on the known biological activities of aminopyridine isomers and the chemical properties of acrylic acid, supplemented with experimental data from studies on related derivatives.
Data Summary: Comparative Biological Activities of Aminopyridine Derivatives
The following tables summarize quantitative data from studies on aminopyridine derivatives, offering insights into the potential relative efficacy of their acrylic acid conjugates.
Table 1: Cholinesterase Inhibition by Aminopyridine Derivatives
| Compound/Isomer Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
| 4-Aminopyridine analogue (Compound 3) | Acetylcholinesterase (AChE) | Not specified (potent) | Non-competitive | [4] |
| 4-Aminopyridine analogue (Compound 9) | Acetylcholinesterase (AChE) | Not specified (potent) | Non-competitive | [4] |
| 2-Amino-4,6-dimethylpyridine derivatives | Acetyl- and Butyrylcholinesterase | Moderately active | Not specified | [5] |
| 3-Amino-6-phenylpyridazine derivative (3y) | Acetylcholinesterase (AChE) | 0.12 | Not specified | [6] |
| Pyrimidine diamine derivative (Compound 9) | Electrophorus electricus AChE (EeAChE) | Kᵢ = 0.312 | Mixed | [7][8] |
| Pyrimidine diamine derivative (Compound 22) | Equine Butyrylcholinesterase (eqBChE) | Kᵢ = 0.099 | Mixed | [7] |
Table 2: Antimicrobial Activity of Aminopyridine Derivatives and Metal Complexes
| Compound/Isomer Derivative | Microbial Strain | Activity | Source |
| 2-Aminopyridine derivative (Compound 2c) | S. aureus, B. subtilis | MIC = 0.039 µg/mL | [9] |
| Metal complexes of 2,6-Diaminopyridine | S. aureus, B. cereus, P. aeruginosa, E. coli | Moderate to good | [10] |
| 3-Aminopyridine transition metal complexes | S. aureus, E. coli | Higher activity against S. aureus | [11] |
| 2-Amino-3-methylpyridine Schiff base complexes | E. coli | Potent activity | [12] |
Table 3: Neuromuscular Transmission Effects of Aminopyridine Derivatives
| Compound/Isomer | Effect | ED50 (µg/kg) | Source |
| 4-Aminopyridine (4-AP) | Reverses pancuronium-induced neuromuscular block | 450 | [13] |
| 2,4-Diaminopyridine (2,4-DAP) | Reverses pancuronium-induced neuromuscular block | 140 | [13] |
| 3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (LF-14) | Reverses pancuronium-induced neuromuscular block | 100 | [13] |
| 4-Aminopyridine (4-AP) | Enhances evoked transmitter release | - | [14][15] |
| 3,4-Diaminopyridine (3,4-DAP) | Enhances evoked transmitter release | - | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of comparative studies for aminopyridine acrylic acid isomers.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.[4][16]
Materials:
-
96-well microplate
-
Tris-HCl buffer
-
Aminopyridine acrylic acid isomer solutions (various concentrations)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the aminopyridine acrylic acid isomer solution at various concentrations, and the cholinesterase enzyme solution.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[10][11]
Materials:
-
Muller-Hinton agar plates
-
Bacterial cultures (Staphylococcus aureus, Escherichia coli, etc.)
-
Aminopyridine acrylic acid isomer solutions (in a suitable solvent like DMSO)
-
Sterile cork borer
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent)
Procedure:
-
Prepare and sterilize the Muller-Hinton agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with the test microorganisms.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the aminopyridine acrylic acid isomer solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Neuromuscular Transmission Studies (Isolated Phrenic Nerve-Hemidiaphragm Preparation)
This in vitro method is used to investigate the effects of compounds on neuromuscular transmission.[13][17]
Materials:
-
Isolated mouse or rat phrenic nerve-hemidiaphragm preparation
-
Organ bath with physiological salt solution (e.g., Krebs solution)
-
Stimulator for nerve stimulation
-
Force transducer to measure muscle contraction
-
Data acquisition system
Procedure:
-
Mount the isolated phrenic nerve-hemidiaphragm preparation in an organ bath containing physiological salt solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulate the phrenic nerve with single impulses or trains of stimuli (tetanic stimulation).
-
Record the resulting muscle contractions using a force transducer.
-
After obtaining a stable baseline response, add the aminopyridine acrylic acid isomer to the organ bath at various concentrations.
-
Record the changes in muscle contraction in response to nerve stimulation. This can be used to assess the compound's ability to enhance or inhibit neuromuscular transmission.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels.[1][18][19][20][21] This action prolongs the action potential duration, leading to an increased influx of calcium ions into the presynaptic nerve terminal, which in turn enhances the release of neurotransmitters like acetylcholine.[14][15] This mechanism is central to their effects on neuromuscular transmission.
Another significant therapeutic target for aminopyridine derivatives is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a key strategy in the management of conditions like Alzheimer's disease.[5][6][16]
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Potassium Channel Blockade and Neurotransmitter Release.
Conclusion and Future Directions
The existing literature strongly suggests that aminopyridine acrylic acid isomers hold significant potential as therapeutic agents, particularly in the areas of neuromuscular disorders, neurodegenerative diseases, and infectious diseases. The 4-aminopyridine isomer and its derivatives have shown the most promise in enhancing neuromuscular transmission and as potassium channel blockers. Derivatives of 2-aminopyridine have demonstrated notable antimicrobial and cholinesterase inhibitory activities. The 3-aminopyridine isomer has been less explored but has shown activity in the context of metal complexes.
The addition of an acrylic acid moiety is expected to influence the solubility, membrane permeability, and binding affinity of these isomers. Future research should focus on the synthesis and direct comparative evaluation of 2-, 3-, and 4-aminopyridine acrylic acid isomers. Head-to-head studies employing the experimental protocols outlined in this guide will be crucial to elucidate the structure-activity relationships and identify the most promising candidates for further drug development.
References
- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridazines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts | Auctores [auctoresonline.org]
- 11. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of 4-aminopyridine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for the Confirmation of (E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the confirmation of (E)-3-(6-Aminopyridin-3-yl)acrylic acid . Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document focuses on a predictive approach. By examining the spectroscopic data of its constituent structural fragments, trans-3-(3-Pyridyl)acrylic acid and 6-Aminopyridine, we can establish a reliable methodology for the structural confirmation of the target molecule. This guide will be invaluable for researchers synthesizing or working with this compound, enabling them to verify its identity through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Predicted and Comparative Spectroscopic Data
To facilitate the identification of this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectral data of the closely related compounds, trans-3-(3-Pyridyl)acrylic acid and 6-Aminopyridine.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound (Predicted) | Pyridine H-2: ~8.2 (s)Pyridine H-4: ~7.8 (d)Pyridine H-5: ~6.5 (d)Olefinic H-α: ~6.4 (d)Olefinic H-β: ~7.6 (d)NH₂: ~4.5 (br s)COOH: ~12.0 (br s) | Pyridine C-2: ~158Pyridine C-3: ~125Pyridine C-4: ~138Pyridine C-5: ~108Pyridine C-6: ~148Olefinic C-α: ~120Olefinic C-β: ~140COOH: ~170 | [M+H]⁺: 165.06 |
| trans-3-(3-Pyridyl)acrylic acid (Experimental) | Pyridine H-2: 8.87 (s)Pyridine H-4: 8.60 (d)Pyridine H-5: 7.46 (dd)Pyridine H-6: 8.16 (d)Olefinic H-α: 6.71 (d)Olefinic H-β: 7.64 (d)COOH: 12.6 (br s) | No readily available data | [M]⁺: 149.05 |
| 6-Aminopyridine (Experimental) | Pyridine H-3,5: 6.48 (d)Pyridine H-4: 7.41 (t)NH₂: 4.45 (br s) | Pyridine C-2,6: 158.3Pyridine C-3,5: 108.6Pyridine C-4: 137.7 | [M]⁺: 94.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for acquiring the necessary spectroscopic data for compound confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is required.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Deuterated solvents are used to avoid interference from the solvent's proton signals.[1]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Longer acquisition times may be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of a few micrograms per milliliter.
Data Acquisition:
-
Introduce the sample solution into the ion source. In ESI, the sample is sprayed into the source, where it is ionized.
-
The generated ions are then guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.[2]
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic data of its constituent parts.
Caption: Workflow for Spectroscopic Confirmation.
This guide provides a robust framework for the spectroscopic confirmation of this compound. By leveraging predictive data and comparing it with the experimental spectra of closely related compounds, researchers can confidently verify the structure of this molecule, ensuring the integrity of their research and development efforts.
References
Safety Operating Guide
Proper Disposal of (E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (E)-3-(6-Aminopyridin-3-yl)acrylic acid (CAS No. 167837-43-6), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary statements include avoiding breathing dust and specific actions to take in case of contact with eyes.[1] Given these hazards, appropriate personal protective equipment (PPE), including nitrile or butyl gloves, chemical splash goggles, and a fully buttoned lab coat, must be worn at all times when handling this compound. All handling and disposal procedures should be conducted within a certified chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and absorbent materials), must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, acids, and bases.[2]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and compatible container. A polyethylene container is a suitable option.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (167837-43-6), and the relevant hazard symbols (e.g., harmful, irritant).
-
Keep the waste container securely closed except when adding waste.
3. Disposal of Solid Waste:
-
For the pure, solid compound or contaminated solid materials, place them directly into the designated hazardous waste container.
-
For spills of the solid, absorb with an inert dry material and place it in the hazardous waste container.
4. Disposal of Liquid Waste (Solutions):
-
Aqueous solutions of this compound should not be disposed of down the drain.[2]
-
Collect all liquid waste in the designated hazardous waste container.
-
For acrylic acid derivatives, it is crucial to manage them as dangerous waste, especially if the solution has a pH of 6 or lower or if the concentration is 1% or greater.[3]
5. Disposal of Contaminated Labware and Empty Containers:
-
Disposable labware contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinsate may also need to be collected depending on local regulations.
6. Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Guideline for Acrylic Acid Waste | Citation |
| pH for Drain Disposal | Prohibited if pH ≤ 6 | [3] |
| Concentration for Drain Disposal | Prohibited if concentration ≥ 1% | [3] |
Note: These are general guidelines for a related compound and should be applied with caution. It is always recommended to treat this compound waste as hazardous regardless of pH or concentration.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling (E)-3-(6-Aminopyridin-3-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (E)-3-(6-Aminopyridin-3-yl)acrylic acid (CAS Number: 167837-43-6). Given the compound's specific hazard profile and structural similarity to both pyridine and acrylic acid derivatives, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
The following table summarizes the recommended personal protective equipment for handling this compound, based on its specific hazards and general guidance for handling pyridine and acrylic acid derivatives.[2][3][4][5][6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves. Double gloving is recommended.[2][4] | Provides chemical resistance against pyridine and acrylic acid derivatives, preventing skin contact which can cause irritation. |
| Skin and Body Protection | A fully-buttoned, chemical-resistant lab coat. Closed-toe shoes and full-length pants are mandatory.[4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[2][3][4] If a fume hood is not available or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][6] | Minimizes the inhalation of dust or vapors which can cause respiratory irritation. |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Handle the solid compound exclusively within the chemical fume hood to prevent inhalation of dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Storage
-
Store this compound in a refrigerator as recommended.[1]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and excess solutions, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.[3][4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




